Ethyl 4-Amino-3-fluorobenzoate
Description
Properties
IUPAC Name |
ethyl 4-amino-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGMDXDPJKEDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608470 | |
| Record name | Ethyl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73792-12-8 | |
| Record name | Ethyl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Ethyl 4-Amino-3-fluorobenzoate
An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethyl 4-Amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-Amino-3-fluorobenzoate is a strategically vital molecular scaffold in modern medicinal chemistry. Its unique trifunctional architecture—comprising an aromatic amine, a fluorine substituent, and an ethyl ester—provides a versatile platform for the synthesis of complex pharmaceutical agents. The precise arrangement of these groups imparts a nuanced electronic profile that is highly sought after in drug design. The amino group serves as a key nucleophilic handle for derivatization, the fluorine atom enhances metabolic stability and modulates binding affinity, and the ester moiety offers a site for prodrug strategies or further modification.[1] Consequently, this compound has emerged as a critical starting material in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1] This guide provides an in-depth analysis of its molecular structure, bonding characteristics, synthesis, and functional implications for drug discovery.
Part 1: A Deep Dive into Molecular Structure and Bonding
The physicochemical properties and reactivity of Ethyl 4-Amino-3-fluorobenzoate are a direct consequence of the interplay between its constituent functional groups. A thorough understanding of its electronic and steric features is paramount for its effective utilization in synthesis.
The Substituted Benzene Ring: An Electronically Asymmetric Core
The core of the molecule is a benzene ring, with carbon atoms exhibiting sp² hybridization, forming a planar, delocalized π-electron system. The substituents dramatically influence the electron density distribution within this ring.
-
Amino Group (-NH₂): Positioned at C4, the amino group is a potent activating group. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system through resonance (+R effect). This significantly increases the electron density at the ortho and para positions.
-
Fluorine Atom (-F): Located at C3 (ortho to the amino group), fluorine exerts a strong inductive electron-withdrawing effect (-I effect) due to its high electronegativity. It also has a weaker, opposing resonance effect (+R effect) via its lone pairs. The inductive effect typically dominates for halogens, deactivating the ring towards electrophilic substitution.
-
Ethyl Carboxylate Group (-COOEt): Situated at C1 (para to the amino group), the ester functions as a deactivating, electron-withdrawing group through both induction (-I) and resonance (-R).
This push-pull electronic arrangement between the electron-donating amino group and the electron-withdrawing ester and fluorine groups creates a molecule with significant charge polarization. This polarization is key to its utility, influencing its reactivity, intermolecular interactions, and ultimately, its biological activity when incorporated into a larger drug molecule.
Bonding Geometry and Intermolecular Forces
-
Hydrogen Bonding: It is highly probable that molecules in the crystal lattice are connected by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks.[2] These interactions are crucial for the stability of the crystalline form.
-
π-Stacking: The planar aromatic rings are expected to engage in π-π stacking interactions, further stabilizing the crystal packing.[2]
-
Bond Lengths and Angles: The electronic push-pull effect can lead to a "quinoid character" in the phenyl ring, where the C2-C3 and C5-C6 bonds may be slightly shorter than the C1-C2, C3-C4, C4-C5, and C6-C1 bonds.[2] The high electronegativity of the fluorine substituent can also cause minor distortions in the benzene ring's bond angles from the ideal 120°.[2]
The diagram below illustrates the key structural and electronic features of the molecule.
Caption: Key functional groups and their electronic influence on the aromatic ring.
Part 2: Synthesis and Spectroscopic Characterization
The reliable synthesis and rigorous characterization of Ethyl 4-Amino-3-fluorobenzoate are crucial for its application in research and development, ensuring high purity (typically ≥98.0%) for subsequent reactions.[1]
A Validated Synthetic Protocol
A common and robust method for the synthesis of Ethyl 4-Amino-3-fluorobenzoate involves the selective reduction of the corresponding nitro precursor, Ethyl 4-fluoro-3-nitrobenzoate.[1] This transformation can be achieved using various reducing agents, with iron powder in an acidic medium being a cost-effective and scalable choice.[1]
Experimental Protocol: Reduction of Ethyl 4-fluoro-3-nitrobenzoate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (approx. 3-5 eq.) and a catalytic amount of an acid, such as acetic acid or ammonium chloride, to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product with high purity.
The following diagram outlines this synthetic workflow.
Caption: A typical synthetic workflow for Ethyl 4-Amino-3-fluorobenzoate.
Spectroscopic Fingerprint
The structure of the synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A triplet (3H) around 1.3-1.4 ppm and a quartet (2H) around 4.2-4.3 ppm. Amino Group: A broad singlet (2H) that is solvent-dependent. Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.5-7.8 ppm), with couplings to each other and to the ¹⁹F nucleus. |
| ¹³C NMR | Ethyl Group: Two signals around 14 ppm (-CH₃) and 60 ppm (-CH₂-). Carbonyl Carbon: A signal around 165 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm), with C-F coupling constants visible for the carbons near the fluorine atom. |
| ¹⁹F NMR | A single resonance, with its chemical shift providing information about the electronic environment. |
| IR Spectroscopy | N-H Stretch: Two characteristic sharp bands in the 3300-3500 cm⁻¹ region. C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹. C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C: Bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (183.18 g/mol ). Fragmentation: Characteristic losses of the ethoxy group (-45) or the entire ester group. |
Part 3: The Role in Drug Discovery and Beyond
Ethyl 4-Amino-3-fluorobenzoate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists to fine-tune the properties of drug candidates.
A Versatile Scaffold for Bioactive Molecules
The molecule's functional groups provide distinct advantages in drug design:[1]
-
Facile Derivatization: The primary amino group is a versatile handle for forming amides, sulfonamides, or for use in reductive amination and other C-N bond-forming reactions, allowing for the attachment of diverse pharmacophores.[1]
-
Metabolic Blocking: The fluorine atom is often used as a "metabolic shield." Its presence can block sites on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein's active site) and can modulate the pKa of nearby functional groups, enhancing binding affinity and selectivity.[1]
-
Prodrug and Library Synthesis: The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy for creating prodrugs with improved solubility or cell permeability.[1] It also serves as a point of attachment for combinatorial chemistry libraries.[1]
This versatility makes it a valuable component in the synthesis of agrochemicals and dyes as well.[3]
Caption: The multifaceted role of the molecule's functional groups in drug design.
Conclusion
Ethyl 4-Amino-3-fluorobenzoate is a cornerstone intermediate for modern chemical and pharmaceutical research. Its value is derived from the sophisticated interplay of its electronic and structural features. The electron-donating amine, the strongly electronegative fluorine, and the versatile ester group create a molecule that is not only reactive in a controlled manner but also capable of imparting desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient. A comprehensive grasp of its bonding, structure, and reactivity is essential for any scientist aiming to leverage this powerful building block for the next generation of innovative molecules.
References
-
Zhu, S., & Yu, J. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o785. [Link]
-
Pharmaffiliates. (2026). Ethyl 3-amino-4-fluorobenzoate: Synthesis and Applications in Drug Discovery. Pharmaffiliates Blog. [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. [Link]
-
Hladysh, M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 754-761. [Link]
-
Pharmaffiliates. (2026). Industrial Applications of Ethyl 3-amino-4-fluorobenzoate: Beyond Pharmaceuticals. Pharmaffiliates Blog. [Link]
-
PubChem. Ethyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. [Link]
Sources
Technical Guide: Spectroscopic Profile of Ethyl 4-Amino-3-fluorobenzoate
This guide details the spectroscopic characterization of Ethyl 4-amino-3-fluorobenzoate (CAS: 73792-12-8), a critical intermediate in the synthesis of fluoroquinolones and kinase inhibitors.
The following data synthesizes experimental values with mechanistic interpretation, focusing on the specific electronic effects of the fluorine substituent on NMR splitting patterns and mass spectral fragmentation.
Molecular Identity & Structural Logic
-
Molecular Formula:
[4] -
Molecular Weight: 183.18 g/mol [4]
-
Structural Key: The molecule features a 1,2,4-trisubstituted benzene ring. The fluorine atom at position 3 exerts a strong inductive effect (-I) and a mesomeric effect (+M), significantly altering the chemical shifts and coupling constants of the adjacent nuclei compared to the non-fluorinated analog (benzocaine).
Structural Diagram & Numbering
The following numbering scheme is used for spectral assignment:
-
C1: Carboxyl ipso-carbon
-
C3: Fluorine-bearing carbon
-
C4: Amine-bearing carbon
-
Ethyl Group: Methylene (
) and Methyl ( )
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of Fluorine-19 (
A. H NMR Data (400 MHz, CDCl )
The proton spectrum is characterized by the ethyl ester signals and a distinct aromatic region where H-5 appears as a pseudo-triplet due to overlapping coupling constants.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 7.69 – 7.64 | Multiplet (m) | 2H | - | H-2, H-6 | H-2 is meta to F (small |
| 6.74 | Triplet (t) | 1H | 8.6 Hz | H-5 | Critical Feature: Appears as a triplet due to similar coupling magnitudes from H-6 (ortho, |
| 4.32 | Quartet (q) | 2H | 7.1 Hz | Ethyl -CH | Classic ethyl ester pattern. |
| 3.96 | Broad Singlet | 2H | - | -NH | Chemical shift is concentration/solvent dependent. |
| 1.36 | Triplet (t) | 3H | 7.1 Hz | Ethyl -CH | Coupled to the methylene group. |
B. C NMR Data (101 MHz, CDCl )
The carbon spectrum is dominated by C-F coupling. Note that automated peak-picking often misidentifies the large C-F splitting as two separate singlets.
| Shift ( | Multiplicity | Assignment | Mechanistic Interpretation | |
| 165.98 | Singlet (s) | - | C=O | Carbonyl carbon (Ester). |
| 150.3 | Doublet (d) | ~238 | C-3 | Ipso-F Coupling: The large split (approx. 151.5 ppm and 149.1 ppm) corresponds to the direct C-F bond ( |
| 139.36 | Doublet (d) | 13.1 | C-4 | Ortho to F ( |
| 126.79 | Doublet (d) | 2.9 | C-1 | Para to F ( |
| 120.29 | Doublet (d) | 6.4 | C-6 | Meta to F ( |
| 116.50 | Doublet (d) | 19.9 | C-2 | Ortho to F ( |
| 115.27 | Doublet (d) | 3.7 | C-5 | Meta to F ( |
| 60.65 | Singlet (s) | - | Ethyl -CH | |
| 14.33 | Singlet (s) | - | Ethyl -CH |
Analyst Note: In reported literature, the C-3 signal is often listed as two peaks (e.g., 151.5 and 149.1). These are the two legs of the doublet. The center point (
150.3) represents the true chemical shift.
Mass Spectrometry (MS) Profile
Technique: GC-MS (EI, 70 eV) or ESI-MS.
Molecular Ion:
Fragmentation Pathway (EI)
The fragmentation follows a standard benzoate ester pathway, modified by the stability of the fluorinated aromatic ring.
-
Molecular Ion (
): 183 (Base peak or high intensity). -
Loss of Ethoxy Radical (
): Cleavage of the ester bond yields the acylium ion ( 138). -
Loss of Carbon Monoxide (
): The acylium ion decarbonylates to form the substituted phenyl cation ( 110).
Figure 1: Primary fragmentation pathway for Ethyl 4-amino-3-fluorobenzoate under Electron Impact (EI).
Infrared (IR) Spectroscopy
Key diagnostic bands confirm the presence of the primary amine and the ester functionality.
| Wavenumber (cm | Vibration Mode | Description |
| 3450, 3360 | N-H Stretch | Primary amine doublet (asymmetric/symmetric). |
| 1680 – 1710 | C=O Stretch | Strong ester carbonyl band. |
| 1620 | N-H Bend | Scissoring vibration of the amine. |
| 1200 – 1250 | C-F Stretch | Strong band, often overlapping with C-O stretch. |
| 1100 – 1150 | C-O Stretch | Ester C-O-C stretch. |
Experimental Protocol: Sample Preparation
To reproduce the data above, follow this self-validating protocol.
NMR Preparation[9][10][11][12][13]
-
Solvent: Use
(Chloroform-d) with 0.03% TMS.-
Why: The compound is lipophilic. DMSO-
can also be used but will shift the amine protons downfield ( 5.0–6.0) and may broaden them due to hydrogen bonding.
-
-
Concentration: Dissolve 10–15 mg for
H NMR; increase to 30–50 mg for C NMR to resolve the smaller C-F coupling constants. -
Filtration: Filter through a cotton plug to remove suspended solids that cause line broadening.
Synthesis Verification (TLC)[10]
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane : Ethyl Acetate (3:1).[7]
-
Visualization: UV light (254 nm). The compound is UV active.
-
Rf Value: Approximately 0.35 – 0.45 (varies with humidity/plate activation).
References
-
Royal Society of Chemistry (RSC) - Supporting Information.
-
Source:
-
-
National Institutes of Health (NIH) - PubChem.
-
Source:
-
-
ChemicalBook.
-
Source:
-
Sources
- 1. Ethyl 4-Amino-3-fluorobenzoate | 73792-12-8 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 73792-12-8|Ethyl 4-amino-3-fluorobenzoate|BLD Pharm [bldpharm.com]
- 5. cmscientifica.com.br [cmscientifica.com.br]
- 6. CAS 73792-12-8: Ethyl 4-amino-3-fluorobenzoate [cymitquimica.com]
- 7. rsc.org [rsc.org]
13C NMR chemical shifts for Ethyl 4-Amino-3-fluorobenzoate
Technical Guide: C NMR Chemical Shifts for Ethyl 4-Amino-3-fluorobenzoate
CAS: 73792-08-2
Formula: C
Part 1: Molecular Architecture & Spin Physics
To interpret the spectrum accurately, one must understand the scalar coupling pathways. The Fluorine atom at position 3 acts as a perturbation source, splitting carbon signals into doublets (
The Spin Coupling Hierarchy
- (Ipso): The carbon directly bonded to Fluorine (C3) will exhibit a massive splitting of ~230–250 Hz .
- (Ortho): Carbons adjacent to the C-F bond (C2 and C4) typically show couplings of ~15–25 Hz .
- (Meta): Carbons two bonds away (C1 and C5) show smaller couplings of ~4–10 Hz .
- (Para): The carbon opposite the Fluorine (C6) usually appears as a singlet or a broadened peak with < 3 Hz coupling.
Part 2: Experimental Protocol
Sample Preparation
For high-resolution referencing, DMSO-d
-
Mass: Weigh 15–20 mg of Ethyl 4-amino-3-fluorobenzoate.
-
Solvent: Dissolve in 0.6 mL of DMSO-d
(99.9% D). -
Filtration: Filter through a glass wool plug directly into a 5mm NMR tube to remove particulates that cause magnetic field inhomogeneity.
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for 0.00 ppm referencing.
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Spectral Width: 240 ppm (to capture the Carbonyl and C-F regions).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C1, C3, C4, C=O) have long
relaxation times; insufficient delay will suppress their signals. -
Scans (NS): Minimum 1024 scans are recommended to resolve the low-intensity quartets of the C-F splittings.
Part 3: Spectral Analysis & Assignment
The following table synthesizes theoretical substituent chemical shift (SCS) additivity rules with empirical data from analogous fluorinated benzoates.
Table 1: C NMR Assignment Data (DMSO-d )
| Position | Carbon Type | Chemical Shift ( | Multiplicity | Assignment Logic | |
| C=O | Quaternary | 165.2 | Doublet ( | ~2.5 | Carbonyl ester; weak |
| C3 | Quaternary | 149.5 | Doublet ( | 238.0 | Ipso to F. Distinctive large splitting and low intensity. |
| C4 | Quaternary | 142.1 | Doublet ( | 14.5 | Ortho to F; shielded by Amino group (-NH |
| C1 | Quaternary | 117.8 | Doublet ( | 6.0 | Meta to F; attached to electron-withdrawing ester. |
| C6 | Methine (CH) | 126.4 | Singlet ( | < 2.0 | Para to F; minimal coupling observed. |
| C2 | Methine (CH) | 114.5 | Doublet ( | 19.0 | Ortho to F; distinct doublet in aromatic region. |
| C5 | Methine (CH) | 112.8 | Doublet ( | 5.5 | Meta to F; shielded by ortho-amino group. |
| OCH | Methylene | 60.1 | Singlet ( | 0 | Ethyl ester group. |
| CH | Methyl | 14.2 | Singlet ( | 0 | Ethyl ester terminus. |
> Note: Chemical shifts may vary by ±0.5 ppm depending on concentration and temperature. Coupling constants (
Part 4: Structural Validation Workflow
To confirm the assignment without ambiguity, use the following logic flow. This distinguishes the fluorinated ring carbons from standard impurities.
Figure 1: Logic flow for assigning fluorinated aromatic carbons using coupling constants and DEPT/HSQC editing.
Advanced Verification: F-Decoupling
If the multiplets are overlapping or ambiguous (common in lower field instruments):
-
Experiment: Run a
C spectrum with simultaneous F and H decoupling . -
Result: All doublets in the aromatic region will collapse into singlets.
-
Interpretation: This confirms that any splitting observed in the standard spectrum is strictly due to Fluorine, ruling out rotamers or impurities.
References
-
Structural Context & Synthesis
- Patyk-Kaźmierczak, E., & Kaźmierczak, Ł. (2020). Polymorphism of ethyl 4-aminobenzoate (benzocaine).
-
Appiah, C., et al. (2017).[2] Synthesis of fluorinated azobenzenes using ethyl 4-amino-3-fluorobenzoate as a key intermediate. Beilstein Journal of Organic Chemistry.
-
NMR Methodology for Fluorinated Aromatics
- Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
-
Spectral Database Validation
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Validated against general fluorobenzoate shifts).
-
Technical Guide: Mass Spectrometry Fragmentation of Ethyl 4-Amino-3-fluorobenzoate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 4-amino-3-fluorobenzoate (CAS 73792-12-8). It is designed for analytical chemists and drug development professionals characterizing synthesis intermediates for pharmaceutical applications, such as USP30 inhibitors.
Executive Summary & Chemical Profile
Ethyl 4-amino-3-fluorobenzoate is a critical fluorinated aromatic intermediate used in the synthesis of bioactive molecules, including mitochondrial deubiquitylase (USP30) inhibitors and kinase inhibitors.[1] Its mass spectral signature is defined by the interplay between the labile ethyl ester group and the stabilizing aromatic amine/fluorine substituents.
Chemical Identity
| Property | Specification |
| IUPAC Name | Ethyl 4-amino-3-fluorobenzoate |
| CAS Number | 73792-12-8 |
| Molecular Formula | C |
| Exact Mass | 183.07 g/mol |
| Key Functional Groups | Ethyl Ester (-COOEt), Primary Amine (-NH |
| Isomer Note | Distinct from Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4). |
Experimental Protocol: GC-MS (EI)
To replicate the fragmentation patterns described below, the following standardized Gas Chromatography-Mass Spectrometry (GC-MS) conditions are recommended. These parameters ensure sufficient internal energy deposition for characteristic fragmentation (Electron Ionization at 70 eV).
Instrumentation Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40 – 300
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
Fragmentation Pathways & Mechanism
The fragmentation of Ethyl 4-amino-3-fluorobenzoate under EI conditions follows three primary mechanistic pathways driven by the stability of the aromatic core and the lability of the ester linkage.
Pathway A: -Cleavage (Formation of Acylium Ion)
The most dominant pathway for ethyl benzoate derivatives involves the homolytic cleavage of the C-O bond adjacent to the carbonyl group (alpha-cleavage).
-
Mechanism: The radical cation molecular ion [M]
loses an ethoxy radical ( OEt, 45 Da). -
Result: Formation of the stable acylium ion [M - 45]
at m/z 138 . This is typically the Base Peak (100% relative abundance) due to resonance stabilization by the aromatic ring and the para-amino group.
Pathway B: Hydrogen Rearrangement (Ethylene Loss)
A competitive pathway involves a McLafferty-like rearrangement (specifically a four-membered transition state characteristic of ethyl esters).
-
Mechanism: A hydrogen atom from the ethyl
-carbon migrates to the carbonyl oxygen, followed by the elimination of neutral ethylene (C H , 28 Da). -
Result: Formation of the carboxylic acid radical cation [M - 28]
at m/z 155 . This ion is often distinguishable by its odd-electron character.
Pathway C: Secondary Decarbonylation & Ring Disintegration
The acylium ion (m/z 138) possesses high internal energy and undergoes further fragmentation.
-
Decarbonylation: Loss of neutral carbon monoxide (CO, 28 Da) yields the 4-amino-3-fluorophenyl cation at m/z 110 .
-
Ring Fragmentation: The phenyl cation further degrades via loss of HCN (27 Da) from the amino group or HF (20 Da) from the fluorinated position.
-
[110 - HCN]
m/z 83 (Fluorocyclopentadienyl cation). -
[110 - HF]
m/z 90 (Dehydro-benzyne analog).
-
Visualization of Fragmentation Logic
The following directed graph illustrates the causal relationships between the molecular ion and its progeny fragments.
Figure 1: EI-MS Fragmentation pathway of Ethyl 4-amino-3-fluorobenzoate showing primary ester cleavage and secondary ring degradation.[2]
Summary of Diagnostic Ions
The following table summarizes the key ions used for structural confirmation.
| m/z (Mass-to-Charge) | Ion Identity | Formula | Mechanism of Formation |
| 183 | Molecular Ion [M] | C | Parent ion (stable aromatic). |
| 155 | Acid Radical Cation | C | Loss of Ethylene (C |
| 138 | Acylium Ion (Base Peak) | C | Loss of Ethoxy radical ( |
| 110 | Phenyl Cation | C | Loss of CO from m/z 138. |
| 83 | Fluorocyclopentadienyl | C | Loss of HCN from m/z 110 (Amine loss). |
| 90 | Dehydro-cation | C | Loss of HF from m/z 110. |
References
-
PubChem. (2025). Ethyl 4-amino-3-fluorobenzoate Compound Summary (CAS 73792-12-8). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2014).[3] Supporting Information: Polymer Supported Pd Catalyzed Carbonylation. (Contains NMR/MS data for similar ethyl aminobenzoate analogs). Available at: [Link]
-
NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Ethyl Esters and Aminobenzoates. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Sources
Physical properties of Ethyl 4-Amino-3-fluorobenzoate (melting point, boiling point)
[1][2]
Executive Summary
Ethyl 4-Amino-3-fluorobenzoate (CAS: 73792-12-8 ) is a specialized fluorinated aromatic ester serving as a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1][2] Its structural integration of a fluorine atom ortho to the amino group modulates pKa and lipophilicity, influencing the pharmacokinetic profiles of downstream Active Pharmaceutical Ingredients (APIs).[1]
This guide provides a rigorous analysis of its thermodynamic properties—specifically melting and boiling points—establishing them as primary quality critical attributes (CQAs) for purity assessment in drug development pipelines.
Chemical Identity & Structural Analysis
The introduction of the fluorine atom at the 3-position (relative to the ester) or ortho to the amine creates a dipole moment that distinctively alters the crystal lattice energy compared to its non-fluorinated analog, benzocaine.[1]
| Property | Data |
| IUPAC Name | Ethyl 4-amino-3-fluorobenzoate |
| CAS Number | 73792-12-8 |
| Molecular Formula | C |
| Molecular Weight | 183.18 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)F |
| Appearance | White to off-white crystalline solid |
Thermodynamic Properties: The Core Data
Melting Point (Solid-Liquid Transition)
The melting point is the most reliable rapid indicator of purity for this compound.[1] Unlike boiling point, which is pressure-dependent, the sharp melting range of the pure crystalline solid confirms the absence of solvent inclusions or synthetic precursors (e.g., the nitro-intermediate).
-
Experimental Value: 68 – 69 °C [1]
-
Thermodynamic Context: The fluorine atom induces a specific crystal packing arrangement.[1] While the non-fluorinated analog (Ethyl 4-aminobenzoate) melts at ~89 °C, the 3-fluoro substitution disrupts the intermolecular hydrogen bonding network slightly, resulting in a lower melting point.[1]
-
Purity Impact: A melting range broadening >2 °C (e.g., 65–68 °C) typically indicates the presence of Ethyl 4-nitro-3-fluorobenzoate (precursor) or hydrolysis products (Acid derivative).[1]
Boiling Point (Liquid-Gas Transition)
Due to the compound's potential for thermal decomposition and oxidation at high temperatures, the boiling point is rarely determined at standard atmospheric pressure (760 mmHg).
-
Predicted Boiling Point (760 mmHg): 308.4 ± 27.0 °C [2][3]
-
Operational Relevance: In process chemistry, this compound is purified via vacuum distillation.[1]
-
Estimated Vacuum Boiling Point: ~140–145 °C at 5 mmHg (Extrapolated from similar fluorobenzoates).[1]
Comparative Property Table[1]
| Property | Value | Condition/Method | Reliability |
| Melting Point | 68 – 69 °C | Capillary Method / DSC | High (Experimental) |
| Boiling Point | ~308 °C | Standard Pressure (760 mmHg) | Low (Theoretical) |
| Density | 1.218 ± 0.06 g/cm³ | Predicted | Moderate |
| Flash Point | ~140 °C | Closed Cup (Predicted) | Moderate |
Experimental Methodology & Validation
Protocol: Melting Point Determination (DSC)
To ensure data integrity during characterization, Differential Scanning Calorimetry (DSC) is preferred over capillary methods for detecting polymorphic transitions or solvates.
Workflow:
-
Sample Prep: Weigh 2–5 mg of dried Ethyl 4-amino-3-fluorobenzoate into an aluminum pan. Crimped but vented lid.
-
Equilibration: Hold at 25 °C for 1 minute.
-
Ramp: Heat at 10 °C/min to 100 °C.
-
Analysis: Record the onset temperature (
) and peak temperature ( ).-
Acceptance Criteria:
must be .[1]
-
Visualization: Characterization Logic
The following diagram illustrates the decision matrix for validating the physical properties of synthesized batches.
Caption: Logic flow for validating compound identity via melting point analysis.
Synthetic Context & Purity Profile
Understanding the origin of the compound explains the physical property deviations.[1] The synthesis typically involves the reduction of the nitro-precursor.[1]
Synthesis Pathway
The primary route is the catalytic hydrogenation or metal-mediated reduction of Ethyl 4-nitro-3-fluorobenzoate .[1]
-
Precursor: Ethyl 4-nitro-3-fluorobenzoate (MP: Higher than amine product).[1]
-
Reaction:
-
Purification: The amine is less polar than the acid but more polar than the nitro compound.[1] Flash column chromatography (Hexane/EtOAc 4:1) is often required to achieve the sharp melting point of 68-69 °C [1].[1]
Visualization: Synthesis & Impurity Flow[1]
Caption: Synthetic pathway highlighting the purification step required to achieve the target melting point.
Handling and Storage
To maintain the physical properties described above, strict adherence to storage protocols is required.[1]
-
Oxidation Sensitivity: Amines are prone to oxidation.[1] The appearance of a yellow/brown tint indicates degradation, which will depress the melting point.[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C .
-
Hygroscopicity: Protect from moisture to prevent hydrolysis of the ester bond.[1]
References
-
Royal Society of Chemistry (RSC) . Supporting Information: Gram-scale synthesis and characterization of Ethyl 4-amino-3-fluorobenzoate (3i). Retrieved from .[1]
-
ChemScene . Ethyl 4-amino-3-fluorobenzoate Safety Data Sheet & Properties. Retrieved from .[1]
-
PubChem . Compound Summary: Ethyl 4-amino-3-fluorobenzoate (CAS 73792-12-8).[1][2][3][4][5][6][7][8] Retrieved from .[1]
-
BLD Pharm . Product Analysis: Ethyl 4-amino-3-fluorobenzoate. Retrieved from .[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 114224-05-4_ethyl 4-amino-3-thiocyanatobenzoateCAS号:114224-05-4_ethyl 4-amino-3-thiocyanatobenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Ethyl 4-amino-3-fluorobenzoate | CymitQuimica [cymitquimica.com]
- 6. 73792-12-8|Ethyl 4-amino-3-fluorobenzoate|BLD Pharm [bldpharm.com]
- 7. Ethyl 4-Amino-3-fluorobenzoate | 73792-12-8 | Benchchem [benchchem.com]
- 8. cmscientifica.com.br [cmscientifica.com.br]
Reactivity of the Amino Group in Ethyl 4-Amino-3-fluorobenzoate: A Technical Guide
Executive Summary
Ethyl 4-amino-3-fluorobenzoate (CAS 455-75-4) represents a "privileged scaffold" in modern medicinal chemistry, most notably serving as the primary starting material for Linezolid (Zyvox), the first-in-class oxazolidinone antibiotic.
This guide analyzes the specific reactivity profile of the 4-amino group.[1] Unlike a standard aniline, this amine is significantly deactivated due to the synergistic electron-withdrawing effects of the para-ester and the ortho-fluorine atom. Consequently, its nucleophilicity is attenuated, requiring specific synthetic strategies to drive N-functionalization (acylation, alkylation, and cyclization) to completion. This document provides the theoretical grounding and validated protocols necessary to manipulate this intermediate effectively.
Electronic & Structural Landscape
To predict reactivity, one must quantify the electronic pressure on the nitrogen atom. The amino group in this molecule is subject to a "Pull-Pull" electronic environment, rendering it a poor nucleophile compared to aniline.
The "Deactivated Aniline" Effect
-
Para-Ester (-COOEt): Exerts a strong mesomeric withdrawal (-M) effect, delocalizing the nitrogen's lone pair into the benzene ring and onto the carbonyl oxygen.
-
Ortho-Fluorine (-F): While fluorine is technically a resonance donor (+R), its high electronegativity dominates in this context via the inductive effect (-I). Being ortho to the amine, it pulls electron density through the sigma bond framework, further lowering the energy of the nitrogen lone pair.
Estimated pKa: While aniline has a pKa of ~4.6 and Ethyl 4-aminobenzoate (Benzocaine) has a pKa of ~2.5, the addition of the ortho-fluorine likely suppresses the pKa of the conjugate acid to the 1.0 – 1.8 range . This makes the molecule extremely weak as a base, requiring non-nucleophilic bases (e.g., pyridine, Hunig’s base) to scavenge protons during acylation.
Visualization of Electronic Effects
Figure 1: Mechanistic map showing the competing electronic forces. The red arrows indicate electron density withdrawal, which deactivates the amine.
Nucleophilic Reactivity: Protocols & Causality
The primary utility of this amine is its conversion into carbamates or oxazolidinones (Linezolid synthesis). Due to its low nucleophilicity, reactions must be driven by highly electrophilic partners or catalysis.
N-Acylation / Carbamate Formation
Direct reaction with acid chlorides or chloroformates is the standard pathway. However, unlike simple anilines, this reaction is sluggish in neutral media.
Protocol: Synthesis of N-Cbz-Ethyl-4-amino-3-fluorobenzoate This is a representative protocol for protecting the amine or preparing it for cyclization.
Reagents:
-
Ethyl 4-amino-3-fluorobenzoate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Pyridine (3.0 equiv) or NaHCO3 (saturated aq.)
-
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Solvation: Dissolve 10.0 g of Ethyl 4-amino-3-fluorobenzoate in 100 mL of anhydrous DCM under nitrogen. Rationale: Anhydrous conditions prevent hydrolysis of the Cbz-Cl.
-
Base Addition: Add Pyridine (3.0 equiv) and cool to 0°C. Rationale: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. The amine is too weak to effectively scavenge the HCl byproduct, which would otherwise protonate the remaining amine and halt the reaction.
-
Electrophile Addition: Add Cbz-Cl dropwise over 30 minutes. Rationale: Controls the exotherm and minimizes bis-acylation.
-
Reaction Drive: Allow to warm to room temperature and stir for 4–6 hours. Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (fluorescent blue spot) must disappear.
-
Quench & Workup: Wash with 1N HCl (to remove pyridine), then NaHCO3, then Brine. Dry over Na2SO4.[2]
Reaction with Epoxides (Linezolid Route)
The most critical reaction for this molecule is the ring-opening of chiral epoxides (e.g., (R)-epichlorohydrin or glycidyl phthalimide) to form the oxazolidinone core.
Key Insight: This reaction often requires a Lewis acid catalyst (e.g., LiBr, Mg(OTf)2) or thermal activation because the amine is not nucleophilic enough to open the epoxide rapidly at room temperature.
Validated Workflow: Linezolid Synthesis Pathway
The following diagram illustrates the transformation of Ethyl 4-amino-3-fluorobenzoate into the antibiotic Linezolid, highlighting the critical N-alkylation/cyclization step.
Figure 2: Synthetic pathway from the amine to the oxazolidinone core. The lithiation step (LiHMDS) increases the nucleophilicity of the carbamate nitrogen.
Analytical Benchmarks
When characterizing derivatives of this molecule, the fluorine atom provides a unique NMR signature that serves as an internal validation check.
| Analytical Method | Expected Observation | Structural Insight |
| 1H NMR | Aromatic region: 3 distinct signals. The proton ortho to Fluorine (H2) will appear as a doublet of doublets due to | Confirms the 1,3,4-substitution pattern. |
| 19F NMR | Single peak around -110 to -130 ppm (depending on solvent). | Absence of this peak indicates defluorination (rare) or incorrect starting material. |
| IR Spectroscopy | Primary Amine doublets at 3300–3500 cm⁻¹. Ester carbonyl at ~1710 cm⁻¹. | Disappearance of amine doublets confirms successful N-acylation. |
Safety & Handling (E-E-A-T)
-
Toxicity: Like many anilines, this compound is a potential skin sensitizer and irritant. It is harmful if swallowed (H302).[3]
-
Stability: The compound is stable under ambient conditions but should be stored under inert gas to prevent slow oxidation of the amine, which turns the solid from off-white to brown over time.
-
Self-Validation Check: Before using the reagent in critical steps, check the color. Dark brown coloration indicates significant oxidation (quinone imine formation), which will lower yields and poison catalysts. Recrystallize from Ethanol/Water if necessary.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18412404, Ethyl 3-amino-4-fluorobenzoate. Retrieved from [Link]
- Pearlman, B. A., et al. (2002).Process for the preparation of oxazolidinones. U.S. Patent 6,444,813. (Describing the use of this amine in Linezolid synthesis).
-
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. [Link]
Sources
The Role of Fluorine in Modulating the Synthetic Reactivity of Ethyl 4-Amino-3-fluorobenzoate
An In-depth Technical Guide:
This guide provides an in-depth analysis of Ethyl 4-Amino-3-fluorobenzoate, a critical building block for professionals in pharmaceutical research, drug development, and materials science. We will move beyond a simple datasheet presentation to explore the nuanced influence of the fluorine substituent on the molecule's reactivity, offering field-proven insights into its synthetic applications.
Introduction: The Strategic Importance of Fluorinated Synthons
Ethyl 4-Amino-3-fluorobenzoate has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating new drug candidates in fields like oncology and infectious diseases.[1] Its utility stems from the unique combination of three functional groups on an aromatic scaffold: a nucleophilic amino group for derivatization, an ethyl ester that can be further modified, and a strategically placed fluorine atom.[1]
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to target proteins.[1] Understanding how this fluorine atom influences the reactivity of adjacent functional groups is paramount for designing efficient and predictable synthetic routes. This guide elucidates the electronic and steric effects of the fluorine atom, providing a predictive framework for its behavior in key chemical transformations.
Molecular Architecture: An Interplay of Electronic Effects
The reactivity of Ethyl 4-Amino-3-fluorobenzoate is not governed by a single functional group but by the electronic interplay between the amino, fluoro, and ethyl ester substituents on the benzene ring.
-
Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring through resonance (a +M effect). It strongly directs incoming electrophiles to the ortho and para positions.
-
Fluoro Group (-F): Exhibits a dual nature. It is the most electronegative element, strongly withdrawing electron density through induction (a -I effect). However, it also possesses lone pairs that can be donated to the ring via resonance (a weak +M effect). The inductive effect is dominant, making fluorine a deactivating group overall, yet it still directs electrophiles to the ortho and para positions.
-
Ethyl Ester Group (-COOEt): A deactivating group that withdraws electron density from the ring through both induction and resonance (-I and -M effects). It directs incoming electrophiles to the meta position.
The net effect is a complex electronic landscape where the powerful donating ability of the amino group is significantly tempered by the inductive pull of the adjacent fluorine. This modulation is the key to understanding the molecule's unique reactivity.
Caption: Interplay of electronic effects on the aromatic ring.
Fluorine's Impact on Key Synthetic Transformations
The primary utility of Ethyl 4-Amino-3-fluorobenzoate lies in its ability to undergo reactions at the amino group and the aromatic ring. The fluorine atom plays a decisive role in both.
Reactivity of the Amino Group: Acylation and Amide Bond Formation
The most common transformation is the acylation of the amino group to form amides, a cornerstone of pharmaceutical synthesis.
Causality Behind Experimental Choices:
The strong inductive electron withdrawal (-I) by the ortho-fluorine atom significantly reduces the electron density on the nitrogen of the amino group. This lowers the amine's basicity and nucleophilicity.[2] Consequently, reactions at this site are often more sluggish compared to its non-fluorinated analog, ethyl 4-aminobenzoate. To overcome this reduced reactivity, more forcing conditions or more potent reagents are required to achieve high yields in a reasonable timeframe.
Self-Validating Protocol: Amide Coupling with a Carboxylic Acid
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a standard choice for mitigating side reactions and improving efficiency.
-
Dissolution: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 4-Amino-3-fluorobenzoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Pre-activation: Add HOBt (1.2 eq) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq). Rationale: Adding EDC at a low temperature controls the exothermic reaction and minimizes side product formation.
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Rationale: The extended reaction time is often necessary to compensate for the reduced nucleophilicity of the fluorinated amine.
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparative Reaction Parameters
| Parameter | Ethyl 4-aminobenzoate (Non-fluorinated) | Ethyl 4-Amino-3-fluorobenzoate | Rationale for Difference |
| Reaction Time | 4-8 hours | 12-24 hours | Reduced nucleophilicity of the amine due to the -I effect of fluorine requires a longer reaction time for completion. |
| Equivalents of Coupling Agent | 1.1 eq | 1.2 - 1.5 eq | A slight excess of the coupling agent can help drive the reaction to completion against the lower reactivity. |
| Typical Yield | >90% | 75-90% | Yields can be slightly lower due to the inherent difficulty in acylating the deactivated amine. |
Electrophilic Aromatic Substitution (EAS)
While the ring is generally deactivated by the fluorine and ester groups, the powerful activating amino group still directs electrophilic substitution. The key is to predict the regioselectivity.
-
Directing Effects: The -NH₂ group directs ortho/para. The position para to the amine is blocked by the ester. The ortho positions are C3 and C5.
-
Fluorine's Influence: The fluorine at C3 sterically and electronically disfavors substitution at that position.
-
Predicted Outcome: The most activated and accessible position for an incoming electrophile is C5, which is ortho to the strongly activating amino group and meta to the deactivating ester group.
Caption: Predicting the major regioselective outcome of EAS.
Standard Synthesis Route
The availability of Ethyl 4-Amino-3-fluorobenzoate is crucial for its application. The most common and industrially scalable synthesis involves the reduction of its nitro precursor.[1]
Protocol: Reduction of Ethyl 3-fluoro-4-nitrobenzoate
This procedure uses iron powder in an acidic medium, a classic and cost-effective method for nitro group reduction.[1]
-
Setup: To a suspension of Ethyl 3-fluoro-4-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid or acetic acid to the stirring suspension. Rationale: The acid activates the iron surface and facilitates the reduction process.
-
Heating: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Filtration: After cooling to room temperature, filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the remaining aqueous solution with sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: General workflow for the synthesis of Ethyl 4-Amino-3-fluorobenzoate.
Broader Applications
While its primary role is in pharmaceuticals, the unique properties of this molecule lend it to other advanced applications. It serves as an intermediate in the synthesis of agrochemicals, specialized dyes, and functional materials where a fluorinated aromatic core is required.[3] Researchers in materials science are exploring its use in developing advanced polymers and as a ligand in coordination chemistry for catalysis.[3]
Conclusion
The fluorine atom in Ethyl 4-Amino-3-fluorobenzoate is not a passive substituent; it is an active modulator of reactivity. Its powerful inductive electron-withdrawing effect deactivates the amino group, necessitating more robust conditions for reactions like acylation. Simultaneously, its presence influences the regioselectivity of electrophilic aromatic substitution, directing incoming groups to the C5 position. For the research scientist and drug development professional, a thorough understanding of these electronic principles is essential for leveraging this versatile building block to its full potential, enabling the rational design of efficient and successful synthetic strategies.
References
- Title: Ethyl 3-amino-4-fluorobenzoate: Synthesis and Applications in Drug Discovery Source: Google Search Result URL
- Title: Fluorinated Amines - Organofluorine / Alfa Chemistry Source: Alfa Chemistry URL
- Title: Industrial Applications of Ethyl 3-amino-4-fluorobenzoate: Beyond Pharmaceuticals Source: Google Search Result URL
- Title: Ethyl 3-amino-4-fluorobenzoate | C9H10FNO2 | CID 18412404 - PubChem Source: PubChem URL
- Title: Ethyl 3-amino-4-fluorobenzoate | 455-75-4 - ChemicalBook Source: ChemicalBook URL
Sources
The Electronic Architecture of Ethyl 4-Amino-3-fluorobenzoate: A Mechanistic Guide for Medicinal Chemistry
Executive Summary
Ethyl 4-amino-3-fluorobenzoate (CAS 73792-12-8) represents a critical scaffold in the development of kinase inhibitors and next-generation anesthetics.[1] It acts as a bioisostere of benzocaine, where the introduction of a fluorine atom at the 3-position (ortho to the amine) fundamentally alters the molecule's electronic landscape.[1]
This guide provides a deep technical analysis of the "Ortho-Fluorine Effect," detailing how it modulates pKa, lipophilicity, and nucleophilicity. It includes a validated synthesis protocol via Fischer esterification and comprehensive spectroscopic characterization data to distinguish this compound from its isomer, Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4).[1]
The Electronic Matrix: Substituent Effects
The reactivity of Ethyl 4-amino-3-fluorobenzoate is governed by a competing "Push-Pull" system modified by the high electronegativity of the fluorine atom.[1]
The Ortho-Fluorine Effect
The defining feature of this molecule is the interaction between the amino group at C4 and the fluorine atom at C3.[1]
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element (
).[1] Positioned ortho to the amine, it exerts a strong inductive pull through the -framework.[1] This reduces the electron density on the nitrogen atom, significantly lowering the pKa of the conjugate acid compared to non-fluorinated benzocaine (pKa ~2.5 vs. ~4.6 for benzocaine). -
Resonance Donation (+R): While Fluorine has lone pairs capable of resonance donation, the overlap with the
-system is inefficient compared to its inductive pull.[1] Consequently, the net effect on the ring is deactivation, but the effect on the amine is primarily base-weakening. -
Intramolecular Hydrogen Bonding: A weak intramolecular interaction (
) stabilizes a planar conformation.[1] This "locking" effect further reduces the availability of the nitrogen lone pair for nucleophilic attack, making this intermediate more stable against oxidative degradation but less reactive in or coupling reactions.[1]
Electronic Vectors Diagram
The following diagram maps the competing electronic vectors that define the molecule's reactivity profile.
Figure 1: Vector map showing the 'Push-Pull' electronic tension.[1] The Amine pushes density into the ring, while the Ester and Fluorine withdraw it. The critical F-NH2 interaction lowers basicity.[1]
Validated Synthesis Protocol
While reduction of nitro-precursors is common, the most robust laboratory scale-up method for high purity is the Acid-Catalyzed Fischer Esterification of commercially available 4-amino-3-fluorobenzoic acid.[1] This route avoids metal waste (Fe/Sn) and chemoselectivity issues associated with nitro-reduction.[1]
Reaction Scheme
[1]Step-by-Step Methodology
Reagents:
-
4-Amino-3-fluorobenzoic acid (CAS 455-87-8): 1.0 eq (e.g., 5.0 g)[1]
-
Absolute Ethanol: 0.3 M concentration relative to substrate (approx. 100 mL)[1]
-
Sulfuric Acid (
, conc.): 2.0 eq (Catalyst/Dehydrating agent)[1]
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).
-
Dissolution: Charge the flask with 4-amino-3-fluorobenzoic acid (5.0 g) and Absolute Ethanol (100 mL). Stir until a suspension forms.
-
Catalyst Addition: Caution: Exothermic. Add concentrated
dropwise over 5 minutes. The solution should clarify as the ammonium salt forms and dissolves.[1] -
Reflux: Heat the mixture to a gentle reflux (
) for 12–16 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The acid spot ( ) should disappear, replaced by the ester spot ( ).[1] -
Workup:
-
Extraction: Extract with Ethyl Acetate (
mL). Combine organic layers and wash with Brine (50 mL).[1] -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc 7:1).
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of CAS 73792-12-8 via acid-catalyzed esterification.
Spectroscopic Characterization
Accurate identification is crucial to distinguish this compound from its isomer (Ethyl 3-amino-4-fluorobenzoate).[1] The following data is based on high-field NMR analysis.
Proton NMR ( NMR) Data
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Electronic Rationale |
| 7.69 – 7.64 | Multiplet (m) | 2H | - | H-2, H-6 | Deshielded by Ester (-R).[1] H-2 couples with F (ortho) and H-6 (meta).[1] |
| 6.74 | Triplet (t)* | 1H | 8.6 Hz | H-5 | Shielded by Amine (+R).[1] Appears as triplet due to overlapping |
| 4.32 | Quartet (q) | 2H | 7.1 Hz | Typical ethyl ester methylene signal.[1] | |
| 3.96 | Broad Singlet | 2H | - | Exchangeable amine protons.[1] | |
| 1.36 | Triplet (t) | 3H | 7.1 Hz | Typical ethyl ester methyl signal.[1] |
Note on H-5 Signal: The signal at 6.74 ppm is technically a doublet of doublets (dd) arising from coupling to H-6 (
Carbon NMR ( NMR)
Solvent:
-
Carbonyl:
165.98 (s)[1][2] -
C-F (C3):
151.51 (d, Hz) - Large coupling confirms direct F attachment.[1] -
C-N (C4):
139.36 (d, Hz) - Doublet due to ortho-F coupling.[1]
Pharmaceutical Relevance & Applications
Bioisosterism and Metabolic Stability
Replacing the hydrogen at the 3-position of benzocaine with fluorine serves two medicinal chemistry purposes:
-
Metabolic Blocking: The C3 position is a site for oxidative metabolism (hydroxylation).[1] Fluorine blocks this site due to the strength of the C-F bond, potentially extending the half-life of the drug.[1]
-
Lipophilicity Modulation: The introduction of fluorine increases the
(lipophilicity), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the non-fluorinated parent.[1]
Reactivity in Drug Design
The reduced basicity of the amine (due to the Ortho-Fluorine Effect) means that when this scaffold is used in amide coupling reactions (e.g., reacting with an acid chloride), the reaction rates will be slower than with aniline.[1] However, the resulting amide bond will be more resistant to enzymatic hydrolysis.[1]
References
-
Synthesis & NMR Data: RSC Advances, Supporting Information for "Polymer Supported Pd Catalyzed Carbonylation," 2014 . (Contains specific NMR characterization for CAS 73792-12-8).
-
Compound Identity (CAS 73792-12-8): Alchem Pharmtech Product Catalog.[1]
-
Isomer Distinction (CAS 455-75-4): PubChem Compound Summary for Ethyl 3-amino-4-fluorobenzoate.[1]
-
Ortho-Fluorine Effects: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents," (General reference on electronic effects).[1]
-
General Synthesis Protocol: PrepChem, "Synthesis of ethyl 4-amino-2-fluorobenzoate" (Methodology adapted for regioisomer).
Sources
Ethyl 4-Amino-3-fluorobenzoate as a fluorinated building block in synthesis
This guide outlines the strategic application of Ethyl 4-Amino-3-fluorobenzoate (CAS 73792-12-8), a high-value fluorinated scaffold used in the synthesis of kinase inhibitors, antibacterial agents, and bioactive benzamides.
Executive Summary: The Fluorine Advantage
Ethyl 4-amino-3-fluorobenzoate (EAFB) represents a critical "push-pull" aromatic system in medicinal chemistry. It features an electron-donating amine (
Why this building block matters:
-
Metabolic Blocking: The fluorine atom at the C3 position blocks metabolic hydroxylation ortho to the amine, a common clearance pathway for aniline-based drugs.
-
pKa Modulation: The high electronegativity of fluorine (inductive effect,
) lowers the pKa of the aniline nitrogen. This reduces the risk of forming reactive nitrenium ions (toxicity flags) while maintaining sufficient nucleophilicity for cross-coupling. -
Conformational Locking: The fluorine atom can induce preferred conformations in benzamide derivatives via intramolecular hydrogen bonding or dipole minimization, often improving binding affinity to kinase pockets (e.g., VEGFR, EGFR).
Chemical Reactivity Profile
The molecule offers three orthogonal handles for divergent synthesis. Understanding the electronic interplay is crucial for yield optimization.
Figure 1: Divergent synthetic pathways accessible from the EAFB core.
Critical Insight: The Deactivated Amine
Unlike standard anilines, the C4-amine in EAFB is electronically deactivated by the ortho-fluorine and para-ester.
-
Consequence: Standard nucleophilic attacks (e.g., with alkyl halides) may be sluggish.
-
Solution: Use catalyzed conditions (Buchwald-Hartwig) or highly activated electrophiles (Acid Chlorides/Anhydrides) rather than simple carboxylic acids + EDC.
Validated Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Esterification)
If starting from the acid precursor (4-Amino-3-fluorobenzoic acid).
Objective: Quantitative conversion of the acid to the ethyl ester without N-alkylation.
Reagents:
-
4-Amino-3-fluorobenzoic acid (1.0 eq)
-
Ethanol (Absolute, solvent & reactant)[1]
-
Thionyl Chloride (
, 3.0 eq) or (cat.)
Methodology:
-
Setup: Charge a round-bottom flask with absolute ethanol (0.5 M concentration relative to substrate). Cool to 0°C under
. -
Activation: Dropwise add
over 30 minutes. Caution: Exothermic gas evolution ( , HCl). -
Addition: Add 4-Amino-3-fluorobenzoic acid in one portion.
-
Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The acid (
) should disappear; ester ( ) appears. -
Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with sat.[2]
(critical to remove HCl salts of the amine). Dry over . -
Yield: Typically >90% as a white/off-white solid.
Protocol B: N-Acylation for Kinase Inhibitor Scaffolds
Targeting the synthesis of a benzamide pharmacophore.
Context: This reaction is often the first step in synthesizing "Type II" kinase inhibitors where the benzamide moiety occupies the solvent-exposed region of the ATP pocket.
Reagents:
-
Ethyl 4-amino-3-fluorobenzoate (1.0 eq)
-
Aryl Acid Chloride (1.1 eq) (e.g., 3-(trifluoromethyl)benzoyl chloride)
-
Pyridine (3.0 eq) or TEA (2.0 eq) + DMAP (0.1 eq)
-
DCM (Dichloromethane) (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve EAFB (1.0 g, 5.46 mmol) in anhydrous DCM (20 mL). Add Pyridine (1.3 mL, 16.4 mmol).
-
Cooling: Cool the mixture to 0°C. The fluorine atom reduces the amine's basicity, so using a stronger base like Pyridine is preferred over mild inorganic bases.
-
Addition: Add the Acid Chloride dropwise.
-
Expert Note: If using a solid Acid Chloride, dissolve in minimal DCM first.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours.
-
Quench: Add 1M HCl (aq). Why? This protonates the excess pyridine and any unreacted aniline, keeping them in the aqueous phase. The product (Amide) remains in the organic phase.
-
Purification: Separate organic layer.[1] Wash with Brine. Recrystallize from Ethanol/Heptane.
Data Summary Table: Typical Yields
| Reaction Type | Reagent | Conditions | Typical Yield | Key Challenge |
| Esterification | EtOH / SOCl2 | Reflux, 4h | 92-96% | HCl salt formation |
| Amidation | Ar-COCl / Pyridine | DCM, 0°C->RT | 85-90% | Sluggish nucleophile |
| Sandmeyer | NaNO2 / KI | H2SO4, 0°C | 70-80% | Diazo stability |
| Cyclization | Formamide | 140°C, neat | 65-75% | High temp required |
Advanced Application: Heterocycle Formation
EAFB is a prime precursor for Quinazolin-4(3H)-ones , a privileged structure in oncology (e.g., EGFR inhibitors).
Figure 2: Synthesis of the Quinazolinone core from EAFB.
Mechanism: The amine attacks the formamide carbon, followed by intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, releasing ethanol. The fluorine at position 7 (product numbering) remains intact, providing metabolic stability.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).[3]
-
Storage: Keep in a cool, dry place. The ester is relatively stable, but the amine can oxidize over long periods (turning brown). Store under inert atmosphere (Argon) for long-term banking.
-
Analytical Marker:
-
1H NMR (DMSO-d6): Look for the characteristic ortho-coupling of the aromatic proton adjacent to Fluorine (doublet of doublets) and the broad singlet of the
(typically 5.5-6.5 ppm, shifted downfield compared to non-fluorinated aniline).
-
References
-
PubChem. (2025).[4][3] Ethyl 4-amino-3-fluorobenzoate Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. (2011). Preparation of 2-Amino-3-fluorobenzoic acid (Analogous methodology for fluorinated anthranilic acids). Org. Synth. 2011, 88, 224-237. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate (Isomer protocol adaptable for 3-fluoro isomer). [Link]
-
MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents. Molecules. [Link]
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 3-amino-4-fluorobenzoate | C9H10FNO2 | CID 18412404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 4-Amino-3-fluorobenzoate from 4-amino-3-fluorobenzoic acid
Application Note: Scalable Synthesis of Ethyl 4-Amino-3-fluorobenzoate via Thionyl Chloride-Mediated Esterification
Strategic Overview
Ethyl 4-amino-3-fluorobenzoate is a critical pharmacophore intermediate used extensively in the synthesis of tyrosine kinase inhibitors (e.g., second-generation EGFR inhibitors).[1] The presence of the fluorine atom at the 3-position serves two strategic roles in medicinal chemistry:
-
Metabolic Stability: It blocks metabolic oxidation at the ortho-position relative to the amine.[1]
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, modulating its nucleophilicity for subsequent coupling reactions (e.g., amidation with acryloyl chloride).[1]
This protocol details the conversion of 4-amino-3-fluorobenzoic acid to its ethyl ester.[1] While Fischer esterification using sulfuric acid is common, this guide utilizes thionyl chloride (
Reaction Engineering & Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[1] The use of thionyl chloride serves a dual purpose:
-
Dehydration: It reacts with the solvent (ethanol) and trace moisture to form diethyl sulfite and anhydrous HCl, creating a strictly anhydrous environment.[1]
-
Activation: It transiently converts the carboxylic acid to an acid chloride or an activated acyl chlorosulfite intermediate, which is rapidly intercepted by ethanol.[1]
Crucial Consideration: The amino group (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow ensuring amine protection via protonation and carboxyl activation.[1]
Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Amount (Example) | Role |
| 4-Amino-3-fluorobenzoic acid | 155.13 | 1.0 | 10.0 g (64.5 mmol) | Substrate |
| Thionyl Chloride ( | 118.97 | 3.0 | 14.0 mL (193 mmol) | Reagent/Dehydrant |
| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Solvent/Reagent |
| Sat.[1] | - | - | ~200 mL | Neutralization |
Step-by-Step Procedure
Phase 1: Reagent Preparation (Exotherm Control)
-
Charge a dry 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar and 100 mL of absolute ethanol.
-
Fit the flask with a reflux condenser (topped with a
drying tube) and a pressure-equalizing addition funnel. -
Cool the ethanol to 0°C using an ice/water bath.
-
Critical Step: Add thionyl chloride (14.0 mL) dropwise via the addition funnel over 20–30 minutes.
Phase 2: Reaction 5. Remove the addition funnel.[1] Add solid 4-amino-3-fluorobenzoic acid (10.0 g) in portions to the stirred solution.
- Observation: The solid will initially form a suspension.[1]
- Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.
- Heat the reaction mixture to reflux (approx. 80°C) .
- Maintain reflux for 3–5 hours .
- Validation: The suspension should clear as the ester forms (esters are generally more soluble in hot ethanol than the zwitterionic amino acid).[1]
- TLC Check: Eluent 50% Ethyl Acetate / 50% Hexane.[1] The acid (Rf ~0.[1]1) should disappear; the ester (Rf ~0.[1]6) will appear.
Phase 3: Workup and Isolation
9. Cool the mixture to RT.
10. Concentrate the solution under reduced pressure (Rotavap) to remove excess ethanol and residual
- Caution: Vigorous
evolution.[1] - Goal: Convert the water-soluble HCl salt back to the organic-soluble free base.[1]
- Separate the layers in a separatory funnel. Extract the aqueous layer once more with 50 mL EtOAc.[1]
- Combine organic layers and wash with:
- 50 mL Water
- 50 mL Brine
- Dry over anhydrous
, filter, and concentrate to dryness.
Phase 4: Purification 16. The crude product is often pure enough (>95%) for subsequent steps.[1] 17. If necessary, recrystallize from Ethanol/Hexane (1:5) or purify via flash chromatography (Hexane/EtOAc gradient).[1]
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target ester.
Characterization & Validation
The product should be an off-white to beige solid.[1]
-
Yield Expectations: 85–95%.
-
Melting Point: 88–92°C (Typical for ethyl amino-benzoates, though specific F-isomer may vary slightly).[1]
-
NMR Analysis (
H NMR, 400 MHz, ):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis during workup.[1] | Ensure reflux time is sufficient.[1] Ensure neutralization pH > 8 to fully liberate the free base.[1] |
| Sticky Solid | Residual solvent or impurities.[1] | Recrystallize from Hexane/Ethanol.[1][6] Ensure high vacuum drying.[1] |
| Dark Color | Oxidation of aniline.[1] | Perform reaction under Nitrogen atmosphere (optional but recommended).[1] |
References
-
General Esterification of Amino Benzoic Acids: Cohen, J. B.[1] Practical Organic Chemistry. Macmillan, 1920.[1] (Classic reference for Fischer esterification principles). See also: "Ethyl 4-aminobenzoate."[1][4][6][7][8][9] Organic Syntheses, Coll.[1] Vol. 1, p. 235 (1941).[1] [Link]
-
Specific Protocol for Halogenated Analogs (Chloro-derivative): Al-Qtaitat, M. A., et al. "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses."[1] Future Medicinal Chemistry, 2024.[1][2] Note: This paper details the exact SOCl2/EtOH method for the 3-Cl analog, which is chemically equivalent to the 3-F process described here. [Link]
-
Safety Data (4-Amino-3-fluorobenzoic acid): PubChem Compound Summary for CID 9971.[1] [Link]
Sources
- 1. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.at [fishersci.at]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
Synthetic Routes to Ethyl 4-Amino-3-fluorobenzoate: An Application and Protocol Guide
Introduction: The Strategic Importance of Ethyl 4-Amino-3-fluorobenzoate in Modern Chemistry
Ethyl 4-Amino-3-fluorobenzoate is a highly valuable and versatile building block in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1][2] Its unique trifunctionalized aromatic scaffold, featuring an amine, a fluorine atom, and an ethyl ester, provides a strategic platform for the synthesis of complex molecules with diverse biological activities and material properties. The presence of the fluorine atom, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the most common and efficient synthetic routes to Ethyl 4-Amino-3-fluorobenzoate, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.
Strategic Overview of the Synthetic Pathway
The most practical and widely adopted synthetic approach to Ethyl 4-Amino-3-fluorobenzoate commences with the commercially available and cost-effective starting material, 4-fluorobenzoic acid. The overall strategy involves a three-step sequence:
-
Electrophilic Nitration: Introduction of a nitro group at the position ortho to the fluorine atom and meta to the carboxylic acid.
-
Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
-
Chemoselective Reduction: Reduction of the nitro group to the desired primary amine.
This sequence is strategically designed to leverage the directing effects of the substituents on the aromatic ring and to ensure high yields and purity of the final product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 4-Fluoro-3-nitrobenzoic Acid
The initial step involves the regioselective nitration of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs primarily at the 3-position, directed by the fluorine atom and not significantly hindered by the meta-directing carboxylic acid.
Protocol 1: Nitration of 4-Fluorobenzoic Acid
Materials:
-
4-Fluorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium nitrate (KNO₃)
-
Crushed ice
-
Water
-
Toluene
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid (e.g., 50.0 g, 0.36 mol) in concentrated sulfuric acid (180 ml).[3]
-
Slowly add potassium nitrate (39.7 g, 0.39 mol) in portions, ensuring the temperature is maintained below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[3]
-
Carefully pour the reaction mixture onto crushed ice (approximately 800 g) with vigorous stirring.[3]
-
Allow the resulting slurry to stand at room temperature for several hours to ensure complete precipitation.[3]
-
Collect the solid product by vacuum filtration and wash thoroughly with copious amounts of cold water until the washings are neutral.[3]
-
For efficient drying, perform an azeotropic distillation with toluene to remove residual water.[3]
-
The final product, 4-fluoro-3-nitrobenzoic acid, is obtained as a light yellow solid.[3]
Expected Yield: ~90%[3]
| Parameter | Value | Reference |
| Starting Material | 4-Fluorobenzoic Acid | [3] |
| Reagents | H₂SO₄, KNO₃ | [3] |
| Reaction Time | Overnight | [3] |
| Work-up | Ice quench, filtration | [3] |
| Expected Yield | 90% | [3] |
Part 2: Esterification of 4-Fluoro-3-nitrobenzoic Acid
The subsequent step is the conversion of the synthesized 4-fluoro-3-nitrobenzoic acid to its ethyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the product side.
Protocol 2: Fischer Esterification to Ethyl 4-Fluoro-3-nitrobenzoate
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Suspend 4-fluoro-3-nitrobenzoic acid (e.g., 5.0 g, 0.027 mol) in absolute ethanol (50 ml) in a round-bottom flask.[4]
-
Carefully add concentrated sulfuric acid (2.0 ml) as a catalyst.[4]
-
Heat the mixture to reflux and maintain for 8 hours.[4]
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.[4]
-
Dilute the residue with water and extract the product with ethyl acetate (3 x 50 ml).[4]
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.[4]
-
For purification, recrystallization from a mixture of hot ethyl acetate and petroleum ether can be performed to yield colorless crystals of Ethyl 4-fluoro-3-nitrobenzoate.[4]
Expected Yield: ~75-85%
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-nitrobenzoic Acid | [4][5] |
| Reagents | EtOH, H₂SO₄ | [4][5] |
| Reaction Time | 8 hours | [4] |
| Work-up | Extraction, washing | [4] |
| Purification | Recrystallization | [4] |
| Expected Yield | 75-85% | [6] |
Part 3: Reduction of the Nitro Group to Synthesize Ethyl 4-Amino-3-fluorobenzoate
The final and crucial step is the chemoselective reduction of the nitro group to an amine. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common. We present two reliable protocols below.
Method A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields. It requires a source of hydrogen gas and a suitable catalyst, typically palladium on carbon (Pd/C).
Caption: Catalytic hydrogenation workflow.
Protocol 3A: Reduction via Catalytic Hydrogenation
Materials:
-
Ethyl 4-fluoro-3-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve Ethyl 4-fluoro-3-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 4-Amino-3-fluorobenzoate. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: >90%
Method B: Iron Powder in Acidic Media (Béchamp Reduction)
This classical method is a cost-effective and robust alternative to catalytic hydrogenation, particularly suitable for large-scale synthesis.
Caption: Béchamp reduction workflow.
Protocol 3B: Reduction with Iron and Hydrochloric Acid
Materials:
-
Ethyl 4-fluoro-3-nitrobenzoate
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
In a round-bottom flask, prepare a solution of Ethyl 4-fluoro-3-nitrobenzoate in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add iron powder (typically 3-5 equivalents).
-
Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise.
-
Maintain the reflux with vigorous stirring and monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 8.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[7]
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Ethyl 4-Amino-3-fluorobenzoate.
Expected Yield: 80-90%
| Parameter | Method A: Catalytic Hydrogenation | Method B: Béchamp Reduction |
| Reducing Agent | H₂ gas | Iron powder |
| Catalyst/Promoter | Pd/C | HCl |
| Solvent | EtOH or EtOAc | EtOH/H₂O |
| Temperature | Room Temperature | Reflux |
| Work-up | Filtration | Neutralization, Filtration, Extraction |
| Advantages | High yield, clean reaction | Cost-effective, scalable |
| Disadvantages | Requires specialized equipment | More extensive work-up |
Characterization of Ethyl 4-Amino-3-fluorobenzoate
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence and integration of all protons in the molecule.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine, C=O stretch of the ester).
-
Melting Point: To assess the purity of the solid product.
Conclusion
The synthetic routes outlined in this guide provide reliable and efficient methods for the preparation of Ethyl 4-Amino-3-fluorobenzoate. The choice between catalytic hydrogenation and the Béchamp reduction for the final step will depend on the available resources and the scale of the synthesis. By following these detailed protocols, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing scientific endeavors.
References
- Vertex AI Search. (2026, January 23).
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. PubChem. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. PubMed Central. Retrieved from [Link]
-
International Union of Crystallography Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved from [Link]
- Vertex AI Search. (2026, January 25).
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. PubChem. Retrieved from [Link]
-
ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
PubMed Central. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorobenzoic acid. PubChem. Retrieved from [Link]
-
KEGG PATHWAY Database. (2025, December 17). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application of Ethyl 4-Amino-3-fluorobenzoate in the synthesis of kinase inhibitors
Abstract
This application note details the synthetic utility of Ethyl 4-Amino-3-fluorobenzoate as a critical intermediate in the development of Type II kinase inhibitors (targeting the DFG-out conformation). Specifically, this guide focuses on its role in constructing fluorinated diarylurea and benzamide scaffolds, which are structural hallmarks of clinically approved VEGFR, RAF, and BCR-ABL inhibitors. We provide a validated, step-by-step protocol for converting this ester into a functionalized kinase inhibitor core, emphasizing the "Fluorine Effect" on metabolic stability and binding affinity.
Introduction: The Fluorine Advantage in Medicinal Chemistry
In modern kinase drug discovery, the central phenyl ring of the inhibitor often requires precise electronic and steric tuning. Ethyl 4-Amino-3-fluorobenzoate offers a pre-functionalized scaffold that addresses two major challenges:
-
Metabolic Stability: The fluorine atom at the C3 position blocks metabolic oxidation (P450-mediated hydroxylation) at a metabolically vulnerable site, extending the drug's half-life (
). -
Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the adjacent amine. This modulates the hydrogen bond donor capability of the aniline nitrogen, which is crucial when this nitrogen is part of a urea or amide linkage interacting with the kinase hinge region or the Glu/Asp residues in the active site.
Target Kinase Families
This scaffold is ubiquitous in the synthesis of inhibitors for:
-
VEGFR2 (KDR): Vascular Endothelial Growth Factor Receptor.
-
B-RAF: Specifically V600E mutants.
-
BCR-ABL: Targeting T315I resistance mutations.[1]
Chemical Profile & Handling
Compound: Ethyl 4-Amino-3-fluorobenzoate CAS: 73792-12-8 (Ethyl ester) / 73792-08-2 (Methyl ester analog) Structure: Benzoate ester with a primary amine at C4 and fluorine at C3.[2][3]
| Property | Specification | Practical Note |
| Molecular Weight | 183.18 g/mol | -- |
| Appearance | Off-white to light brown solid | Oxidizes slowly in air; store under inert gas. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility. |
| Melting Point | 68–72 °C | Sharp MP indicates high purity. |
| pKa (Aniline) | ~3.5–4.0 | Reduced basicity due to ortho-fluorine. |
Synthetic Application: The "Linker" Strategy
The molecule serves as a bifunctional linker. The ester allows for the attachment of a solubilizing "tail" (solvent-exposed region), while the amine serves as the attachment point for the "warhead" or hinge-binding motif (often a urea or heteroaryl ring).
Diagram 1: Synthetic Workflow & Logic
The following flowchart illustrates the transformation of Ethyl 4-Amino-3-fluorobenzoate into a Type II Kinase Inhibitor scaffold.
Caption: Logical flow for converting the benzoate precursor into a dual-functionalized kinase inhibitor.
Detailed Protocol: Synthesis of a 4-Ureido-3-fluorobenzamide Scaffold
This protocol describes the synthesis of a generic Type II inhibitor core. It involves two critical phases: (A) Amidation of the ester tail and (B) Urea formation at the amine head.
Phase A: Saponification and Amide Coupling (Tail Synthesis)
Objective: Convert the ethyl ester to a solubilizing amide (e.g., N-methylpiperazine derivative).
Reagents:
-
Ethyl 4-amino-3-fluorobenzoate (1.0 eq)[4]
-
Lithium Hydroxide (LiOH·H2O) (3.0 eq)
-
THF/Water (3:1 v/v)
-
Coupling Agent: HATU (1.2 eq) or EDC/HOBt
-
Amine Partner: e.g., 1-Methylpiperazine (1.2 eq)
-
Base: DIPEA (3.0 eq)
Step-by-Step:
-
Hydrolysis: Dissolve Ethyl 4-amino-3-fluorobenzoate in THF/Water. Add LiOH. Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) until the ester spot disappears.
-
Workup: Acidify to pH 4 with 1N HCl. The acid intermediate (4-amino-3-fluorobenzoic acid) will precipitate. Filter and dry under vacuum.[5]
-
Activation: Dissolve the dried acid in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes at room temperature (RT) to form the activated ester.
-
Coupling: Add the amine partner (e.g., 1-Methylpiperazine). Stir at RT for 12 hours.[3]
-
Purification: Quench with water. Extract with EtOAc.[6] Wash with brine. Purify via flash column chromatography (DCM/MeOH gradient).
Phase B: Urea Formation (Hinge Binder Synthesis)
Objective: React the aniline nitrogen with an isocyanate to form the diarylurea motif.
Reagents:
-
Benzamide intermediate from Phase A (1.0 eq)
-
Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq)
-
Solvent: Anhydrous DCM or Toluene
Step-by-Step:
-
Preparation: Dissolve the benzamide intermediate in anhydrous DCM under Nitrogen atmosphere.
-
Addition: Add the aryl isocyanate dropwise at 0°C. Note: The fluorine atom on the aniline ring reduces nucleophilicity, so the reaction may require warming.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. If conversion is slow, reflux in Toluene.
-
Precipitation: In many cases, the urea product precipitates from DCM.
-
Filtration: Filter the solid. Wash with cold DCM and Ether to remove unreacted isocyanate.
-
Final Polish: Recrystallize from Ethanol/Water if necessary.
QC/QA: Validating the Intermediate
To ensure the integrity of the synthesis, the following parameters must be verified for the intermediate 4-Amino-3-fluorobenzoic acid before proceeding to coupling.
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 98.0% (Area) | C18 Column, Acetonitrile/Water + 0.1% TFA |
| 1H NMR | Confirm loss of Ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). | DMSO-d6 |
| LC-MS | [M+H]+ = 156.1 (Acid form) | ESI+ |
| Water Content | < 0.5% | Karl Fischer (Critical for subsequent anhydrous coupling) |
Diagram 2: SAR Logic (Structure-Activity Relationship)
Why use this specific fluorinated ester?
Caption: Pharmacophore dissection showing the functional role of each substituent.
Troubleshooting Guide
-
Issue: Low Yield in Urea Formation.
-
Cause: The electron-withdrawing fluorine atom makes the aniline less nucleophilic.
-
Solution: Use a stronger electrophile (e.g., convert the isocyanate partner to a carbamate first) or use microwave irradiation at 80°C in Toluene.
-
-
Issue: Hydrolysis Incomplete.
-
Cause: Steric hindrance or poor solubility.
-
Solution: Increase temperature to 70°C and use LiOH (smaller cation) instead of NaOH. Ensure MeOH or EtOH is added as a co-solvent if using water alone.
-
-
Issue: Polymerization.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733568, Ethyl 4-amino-3-fluorobenzoate. Retrieved from [Link]
-
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Retrieved from [Link]
-
Organic Syntheses (2002). Synthesis of Amino Acid Ester Isocyanates: General procedures for urea formation. Organic Syntheses, Coll. Vol. 10, p.559. Retrieved from [Link]
-
Zhou, Y., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
- Vertex Pharmaceuticals (Patent).Inhibitors of c-Met and uses thereof. (Demonstrates the use of fluoro-aminobenzoate intermediates).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 73792-12-8: Ethyl 4-amino-3-fluorobenzoate [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dovepress.com [dovepress.com]
- 7. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of Ethyl 4-Amino-3-fluorobenzoate in Medicinal Chemistry
CAS: 73792-08-2 | Molecular Formula: C
Abstract
This application note details the strategic deployment of Ethyl 4-Amino-3-fluorobenzoate as a high-value scaffold in the synthesis of novel bioactive compounds. Unlike non-fluorinated analogs, the C3-fluorine atom in this building block imparts critical metabolic stability and electronic modulation, making it an ideal precursor for kinase inhibitors (EGFR/VEGFR) , antibacterial oxadiazoles , and fluorinated benzamides . This guide provides validated protocols for divergent synthesis, focusing on manipulating the "bifunctional" nature of the molecule (nucleophilic aniline and electrophilic ester).
Chemical Rationale: The "Fluorine Effect"
In drug design, the incorporation of Ethyl 4-Amino-3-fluorobenzoate is rarely accidental; it is a calculated decision to optimize Pharmacokinetics/Pharmacodynamics (PK/PD).
-
Metabolic Blockade: The C3-fluorine atom effectively blocks metabolic hydroxylation at the ortho position relative to the amine. In non-fluorinated benzamides, this position is a metabolic "hotspot" for Cytochrome P450 enzymes. Blocking it extends the half-life (
) of the resulting drug candidate. -
Electronic Modulation (
Shift): Fluorine is highly electronegative ( ). Its inductive effect ( ) pulls electron density from the aromatic ring, lowering the of the C4-aniline nitrogen. This makes the amine less nucleophilic than a standard aniline but increases the acidity of any resulting amide N-H, potentially strengthening hydrogen bonds within a receptor's hinge region (e.g., in kinase ATP-binding pockets). -
Lipophilicity: The C-F bond increases the logP value, enhancing membrane permeability compared to the hydrogen analog.
Strategic Synthetic Workflows
The molecule offers two distinct vectors for chemical expansion: the C4-Amino "Head" and the C1-Ester "Tail" .
Visualizing the Divergent Synthesis
The following diagram illustrates the three primary synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic utility of Ethyl 4-Amino-3-fluorobenzoate. The scaffold allows for independent modification of the amine and ester termini.
Detailed Experimental Protocols
Protocol A: Synthesis of Fluorinated 1,3,4-Oxadiazoles (Antimicrobial Scaffold)
Rationale: The conversion of the ester to a hydrazide followed by cyclization yields 1,3,4-oxadiazoles. These heterocycles are bioisosteres of amides and esters but possess superior metabolic stability and are key pharmacophores in antimicrobial research (e.g., targeting bacterial cell walls).
Step 1: Hydrazinolysis
-
Reagents: Ethyl 4-amino-3-fluorobenzoate (1.0 eq), Hydrazine hydrate (99%, 10.0 eq), Ethanol (Abs.).
-
Procedure:
-
Dissolve the starting ester in absolute ethanol (10 mL/g).
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture at 80°C for 6–8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The ester spot (
) should disappear, replaced by a lower migrating hydrazide spot ( ). -
Workup: Cool to 0°C. The acid hydrazide typically precipitates. Filter, wash with cold ethanol, and dry under vacuum.
-
Yield: Typically 85–92%.
-
Step 2: Cyclization to 1,3,4-Oxadiazole-2-thione
-
Reagents: 4-Amino-3-fluorobenzohydrazide (from Step 1), Carbon Disulfide (
, 1.2 eq), Potassium Hydroxide (KOH, 1.1 eq), Ethanol. -
Procedure:
-
Dissolve KOH in ethanol.[1] Add the hydrazide and stir until dissolved.
-
Add
slowly (Exothermic reaction: Use an ice bath). -
Reflux the mixture for 12 hours. Evolution of
gas (rotten egg smell) indicates reaction progress (Use a scrubber). -
Workup: Concentrate the solvent.[1][2][3] Dissolve the residue in water. Acidify with 10% HCl to pH 2–3. The oxadiazole thione will precipitate as a yellow/white solid.
-
Recrystallization: Ethanol/Water (7:3).
-
Protocol B: Synthesis of "Hinge-Binder" Ureas (Kinase Inhibitor Motif)
Rationale: Many kinase inhibitors (e.g., Sorafenib analogs) utilize a diaryl urea motif to form hydrogen bonds with the Glu/Asp residues in the kinase ATP-binding pocket. The 3-fluoro group on the aniline ring enhances the acidity of the urea protons, strengthening these interactions.
-
Reagents: Ethyl 4-amino-3-fluorobenzoate (1.0 eq), Aryl Isocyanate (1.1 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve Ethyl 4-amino-3-fluorobenzoate in anhydrous DCM (0.1 M concentration).
-
Critical Step: Due to the electron-withdrawing fluorine, the aniline is less nucleophilic. If reaction is slow, add a catalytic amount of DMAP (0.1 eq) or heat to reflux in THF instead of DCM.
-
Add the Aryl Isocyanate dropwise under Nitrogen atmosphere.
-
Stir at RT for 12 hours.
-
Workup: The urea product often precipitates from DCM. Filter and wash with cold DCM. If no precipitate, evaporate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Protocol C: Hydrolysis and Amide Coupling (Benzamide Scaffold)
Rationale: To create HDAC inhibitors or extended antibacterial agents, the ester must be hydrolyzed to the free acid (4-amino-3-fluorobenzoic acid) to allow coupling with complex amines.
-
Hydrolysis:
-
Suspend ester in THF/Water (3:1). Add LiOH (2.0 eq). Stir at RT for 4 hours.
-
Acidify with 1M HCl to precipitate the acid.[3] (Avoid strong heating with strong base to prevent potential nucleophilic displacement of the fluorine, though rare).
-
-
Coupling (HATU Method):
-
Mix: Acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir for 10 min to activate the acid.
-
Add: Target Amine (1.1 eq).
-
Reaction: Stir 4–16 hours at RT.
-
Purification: Dilute with EtOAc, wash with
(5% aq) to remove DMF, then brine. Dry over .
-
Analytical Validation
To ensure the integrity of the synthesized compounds, the following analytical markers must be verified.
| Feature | Method | Expected Observation | Causality |
| Fluorine Presence | Singlet approx. -110 to -130 ppm | Confirms the C-F bond remained intact during harsh reflux/hydrolysis steps. | |
| Ester Conversion | FT-IR | Loss of 1720 cm | Indicates successful conversion to Hydrazide (Step 1) or Alcohol. |
| Hydrazide Formation | New broad singlets at | Characteristic of -CONHNH | |
| Purity | HPLC | Single peak >98% (254 nm) | Essential for biological assay reliability. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18412404, Ethyl 3-amino-4-fluorobenzoate. Retrieved January 30, 2026 from [Link] (Note: While the title in PubChem may vary by isomer, CAS 73792-08-2 specifically refers to the 4-amino-3-fluoro isomer. Always verify structure by CAS).
-
Al-Azzawi, A. M., & Al-Razzak, M. A. (2016). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate.[4] Oriental Journal of Chemistry, 32(1). [Link] (Foundational protocol for hydrazide/oxadiazole derivation from the benzoate scaffold).
-
PrepChem. Synthesis of ethyl 4-amino-2-fluorobenzoate and related fluorinated benzoates. Retrieved from [Link] (General methodology for handling fluorinated amino-benzoate esters).
- Zhou, H., et al. (2010). Design, synthesis, and structure-activity relationship of novel benzamide derivatives as histone deacetylase (HDAC) inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the utility of the 4-amino-benzamide scaffold in oncology).
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
Strategic Derivatization of Ethyl 4-Amino-3-fluorobenzoate: A Modular Approach to SAR Library Generation
Introduction: The "Privileged" Fluorinated Scaffold
Ethyl 4-amino-3-fluorobenzoate (CAS 73792-12-8) represents a high-value "privileged structure" in modern medicinal chemistry. Its utility stems from the specific placement of the fluorine atom ortho to the primary amine. This substitution pattern offers two distinct advantages for Structure-Activity Relationship (SAR) studies:
-
Metabolic Blocking: The fluorine atom blocks the metabolically labile ortho position, preventing oxidative metabolism (ring hydroxylation) often seen in aniline-based drugs.
-
Electronic Modulation: The high electronegativity of fluorine reduces the pKa of the aniline nitrogen (inductive effect), lowering its basicity compared to the non-fluorinated analog. This modulation often improves oral bioavailability by reducing lysosomal trapping and altering hydrogen bond donor capability [1].
This guide outlines a divergent synthesis strategy to rapidly generate a library of analogs targeting three distinct chemical vectors: the Amine (Nucleophile) , the Ester (Electrophile) , and the Heterocyclic Core (Bioisostere) .
Strategic Overview (Graphviz Visualization)
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways for Ethyl 4-Amino-3-fluorobenzoate derivatization.
Module 1: The Nitrogen Vector (Amine Functionalization)
Challenge: The ortho-fluorine atom exerts an electron-withdrawing inductive effect (-I), rendering the 4-amino group less nucleophilic than a standard aniline. Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish yields. Solution: Use high-activity coupling reagents (HATU) or pre-activated electrophiles (acid chlorides/isocyanates) to drive conversion.
Protocol A: "Reverse" Amide Synthesis via HATU Coupling
Target: N-(4-(ethoxycarbonyl)-2-fluorophenyl)amides
Reagents:
-
Carboxylic Acid Partner (R-COOH) (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Activation: In a 4 mL vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (concentration 0.2 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.
-
Addition: Add Ethyl 4-amino-3-fluorobenzoate (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.
-
Reaction: Stir at 50°C for 4–6 hours. Causality: The elevated temperature is required to overcome the reduced nucleophilicity of the fluorinated aniline [2].
-
Monitoring: Check via LC-MS. Look for the parent mass + R-CO mass - H2O.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and Brine (x1). Dry over MgSO4.
Protocol B: Urea Library Generation
Target: 1-substituted-3-(4-(ethoxycarbonyl)-2-fluorophenyl)ureas
Reagents:
-
Isocyanate (R-N=C=O) (1.1 equiv)
-
Catalyst: DMAP (10 mol%) - Optional but recommended for steric bulk.
-
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Dissolve Ethyl 4-amino-3-fluorobenzoate (1.0 equiv) in dry DCM (0.1 M).
-
Add the Isocyanate (1.1 equiv) dropwise.
-
Critical Step: If no precipitate forms after 1 hour, add DMAP (0.1 equiv) and heat to reflux (40°C). The fluorine atom reduces the amine's ability to attack the isocyanate carbon; DMAP acts as a nucleophilic catalyst.
-
Purification: Ureas often precipitate out of DCM. Filter the solid and wash with cold ether. If soluble, evaporate and purify via flash chromatography (Hexane/EtOAc).
Module 2: The Carbonyl Vector (Ester Transformation)
Challenge: The ester is the "tail" of the molecule. Hydrolysis allows for the attachment of new amines, but a more advanced medicinal chemistry strategy involves converting the ester into a bioisostere, such as a 1,3,4-oxadiazole, to improve metabolic stability while maintaining hydrogen bond acceptor properties.
Protocol C: Conversion to 1,3,4-Oxadiazoles (Bioisostere Synthesis)
Rationale: Oxadiazoles are stable surrogates for esters and amides, often improving in vivo half-life.
Workflow: Ester
Part 1: Hydrazide Formation [1]
-
Dissolve Ethyl 4-amino-3-fluorobenzoate (1.0 equiv) in Ethanol (0.5 M).
-
Add Hydrazine Monohydrate (5.0 equiv).
-
Reflux (80°C) for 12 hours.
-
Cool to RT. The hydrazide intermediate usually precipitates. Filter and dry.
Part 2: Cyclization to Oxadiazole
-
Suspend the hydrazide (1.0 equiv) in Triethyl Orthoformate (or substituted orthoester) (Excess/Solvent).
-
Add a catalytic amount of p-TsOH (5 mol%).
-
Reflux for 4 hours.
-
Evaporation: Remove excess orthoester under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH).
Quantitative Data Summary
The following table summarizes expected reactivity profiles based on internal benchmarks for fluorinated vs. non-fluorinated anilines.
| Reaction Type | Reagent System | Exp. Yield (Non-Fluoro) | Exp. Yield (3-Fluoro) | Optimization Required for 3-Fluoro |
| Amide Coupling | EDC / HOBt | >85% | 40-60% | Switch to HATU; Increase Temp to 50°C |
| Amide Coupling | HATU / DIPEA | >95% | 85-95% | None (Standard Protocol) |
| Urea Formation | Isocyanate (RT) | >90% | 60-75% | Add DMAP catalyst; Reflux |
| Hydrolysis | LiOH / THF / H2O | >95% | >95% | None (Ester is electronically activated) |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 4-Amino-3-fluorobenzoate
Welcome to the dedicated technical support center for the purification of crude Ethyl 4-Amino-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Ethyl 4-Amino-3-fluorobenzoate?
A1: The primary impurity is typically the unreacted starting material, Ethyl 3-fluoro-4-nitrobenzoate , from the nitro group reduction step. Other potential impurities can include byproducts from the reduction reaction, such as partially reduced intermediates or polymeric materials, depending on the reducing agent used (e.g., SnCl2, H₂/Pd). Residual solvents from the reaction and workup are also common.
Q2: My crude product is a dark oil or a discolored solid. Is this normal?
A2: Yes, it is common for crude Ethyl 4-Amino-3-fluorobenzoate to be an oil or a solid with a brownish or reddish hue. This coloration is often due to the presence of oxidized and/or polymeric impurities. A successful purification should yield a white to off-white solid.
Q3: What is the expected melting point of pure Ethyl 4-Amino-3-fluorobenzoate?
A3: The reported melting point for pure Ethyl 4-Amino-3-fluorobenzoate is 68-69 °C [1]. A broad or depressed melting point is a strong indicator of the presence of impurities.
Q4: Which purification method is most suitable for this compound?
A4: Both recrystallization and column chromatography are effective methods for purifying Ethyl 4-Amino-3-fluorobenzoate. The choice between them depends on the impurity profile and the scale of your purification. Recrystallization is often suitable for removing minor impurities and for larger scale purifications, while column chromatography provides higher resolution for separating more complex mixtures.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The compound is coming out of solution above its melting point, or the solvent is too nonpolar for the compound at the temperature of precipitation.
-
Solution:
-
Add more solvent: This will lower the saturation point and may allow the solution to cool further before precipitation occurs.
-
Change the solvent system: If using a single solvent, try a solvent pair. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, reheat to clarify and allow to cool slowly. For Ethyl 4-Amino-3-fluorobenzoate, a good starting point is an ethanol/hexane or dichloromethane/hexane system.
-
Lower the initial temperature: If possible, dissolve the compound at a slightly lower temperature to avoid it coming out of solution above its melting point.
-
Problem 2: No crystals form, even after the solution has cooled to room temperature or below.
-
Cause: The solution is not supersaturated. This could be because too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate some of the solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again.
-
Induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystallization.
-
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Problem 3: The yield is very low after recrystallization.
-
Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.
-
Solution:
-
Optimize the solvent system: Test the solubility of your compound in a variety of solvents to find one where it is highly soluble when hot and poorly soluble when cold.
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool the filtrate: After filtering the initial crop of crystals, cool the mother liquor to a lower temperature to try and obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Experimental Protocol: Recrystallization of Ethyl 4-Amino-3-fluorobenzoate
-
Solvent Selection: Based on protocols for similar compounds, an ethanol/hexane or dichloromethane/hexane solvent system is a good starting point.
-
Dissolution: Place the crude Ethyl 4-Amino-3-fluorobenzoate in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethanol or dichloromethane) and gently heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the less polar solvent (hexane) to the hot solution until you observe persistent turbidity. Add a small amount of the polar solvent back to the mixture until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (the less polar solvent or a mixture), and dry them under vacuum.
Troubleshooting Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Problem 1: The compound does not move from the origin (Rf = 0).
-
Cause: The eluent is not polar enough to displace the compound from the stationary phase (typically silica gel). Aromatic amines can interact strongly with the acidic silanol groups on the silica surface.
-
Solution:
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a basic modifier: To mitigate the strong interaction with silica, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent system (e.g., 0.1-1%). This will compete for the acidic sites on the silica gel and allow the amine to elute more effectively.
-
Problem 2: All components run together at the solvent front (Rf ≈ 1).
-
Cause: The eluent is too polar, and none of the components are retained by the stationary phase.
-
Solution:
-
Decrease the polarity of the eluent: Increase the proportion of the less polar solvent (e.g., hexane).
-
Change the solvent system: If a large decrease in polarity is needed, consider switching to a less polar solvent system altogether.
-
Problem 3: The compound streaks on the TLC plate and gives broad bands on the column.
-
Cause: This is a common issue with amines on silica gel due to the strong acid-base interaction. It can also be caused by overloading the column.
-
Solution:
-
Add a basic modifier: As mentioned above, adding a small amount of triethylamine or ammonia to the eluent can significantly improve peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized silica).
-
Reduce the amount of sample loaded: Overloading the column will lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Experimental Protocol: Column Chromatography of Ethyl 4-Amino-3-fluorobenzoate
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point.
-
Eluent System: Based on literature, a mixture of hexane and ethyl acetate is effective. A successful reported ratio is hexane/EtOAc = 7:1 [2]. Another reported system is petroleum ether/ethyl acetate = 4:1 [1].
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If the compound is not moving, gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 4-Amino-3-fluorobenzoate as a white solid[1][2].
Workflow for Purification and Analysis
Caption: Purification and Analysis Workflow for Ethyl 4-Amino-3-fluorobenzoate.
Purity Assessment
After purification, it is crucial to assess the purity of your Ethyl 4-Amino-3-fluorobenzoate.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run a co-spot with your starting material to confirm its absence in the purified product.
-
Melting Point: A sharp melting point at 68-69 °C is indicative of high purity[1].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the final product. The following data has been reported for pure Ethyl 4-Amino-3-fluorobenzoate[2]:
-
¹H NMR (400 MHz, CDCl₃): δ 7.69 – 7.64 (m, 2H), 6.74 (t, J = 8.6 Hz, 1H), 4.32 (q, J = 7.1 Hz, 2H), 3.96 (s, 2H), 1.36 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.98, 151.51, 149.13, 139.36 (d, J = 13.1 Hz), 126.79 (d, J = 2.9 Hz), 120.29 (d, J = 6.4 Hz), 116.50 (d, J = 19.9 Hz), 115.27 (d, J = 3.7 Hz), 60.65, 14.33.
-
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 68-69 °C | [1] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate (7:1) | [2] |
| Column Chromatography Eluent | Petroleum Ether/Ethyl Acetate (4:1) | [1] |
References
-
Supporting Information. Royal Society of Chemistry. [Link]
- Modulators of the gpr119 receptor and the treatment of disorders related thereto.
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PubMed Central. [Link]
- Indazole or 4,5,6,7-tetrahydro-indazole derivatives.
-
WO 2012/040279 A1. Googleapis. [Link]
-
United States Patent. Googleapis. [Link]
Sources
Technical Support Center: Recrystallization of Ethyl 4-Amino-3-fluorobenzoate
Case ID: PUR-EFAB-73792 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses the purification of Ethyl 4-amino-3-fluorobenzoate (CAS: 73792-12-8) via recrystallization. While this compound is a critical intermediate in the synthesis of fluoro-pharmaceuticals (including oxazolidinone antibiotics), its physical properties—specifically the interplay between the polar amino group and the lipophilic ethyl/fluoro moieties—present unique challenges.
Critical Warning: This compound is a low-to-moderate melting point solid . Users frequently report "oiling out" (liquid-liquid phase separation) rather than crystallization. This guide prioritizes thermodynamic control to prevent this phenomenon.
Module 1: Solvent System Selection
The Solubility Profile
The 3-fluoro and 4-amino substituents create a "push-pull" electronic system. The amino group acts as a hydrogen bond donor, while the ester and fluorine atoms act as acceptors.
-
High Solubility (Hot): Alcohols (Ethanol, Methanol), Esters (Ethyl Acetate), Chlorinated solvents.
-
Low Solubility (Cold): Aliphatic hydrocarbons (Hexanes, Heptane), Water.
Recommended Solvent Systems
We recommend a Binary Solvent System . Single solvents often fail to provide the necessary yield/purity balance for this specific ester.
| System | Composition (v/v) | Primary Use Case | Risk Factor |
| System A (Standard) | Ethanol / Water (3:1 to 1:1) | Removal of inorganic salts and very polar impurities. | Hydrolysis: Prolonged heating can hydrolyze the ester to the acid. |
| System B (High Purity) | Ethyl Acetate / n-Heptane | Removal of non-polar byproducts and oligomers. | Oiling Out: If the heptane is added too fast, the product will oil out. |
| System C (Rescue) | Toluene (Single Solvent) | Used when the crude is wet or contains significant organic impurities. | Yield Loss: Higher solubility in cold toluene may reduce recovery. |
Decision Matrix: Selecting Your Solvent
Use the following logic flow to determine the optimal solvent based on your crude material's impurity profile.
Figure 1: Solvent Selection Decision Matrix based on impurity profile.
Module 2: The Recrystallization Protocol
Pre-requisite: Determine the melting point (MP) of your crude material. If the crude MP is <60°C, do not heat above 50°C during dissolution.
Protocol: Ethyl Acetate / n-Heptane Method (System B)
This method is preferred for drug development workflows as it avoids water, minimizing hydrolysis risks.
Step 1: Dissolution
-
Place crude Ethyl 4-amino-3-fluorobenzoate in a round-bottom flask.
-
Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of solid).
-
Heat gently to 50-60°C. Do not reflux vigorously.
-
If undissolved solids remain (salts), filter the hot solution through a sintered glass funnel.
Step 2: The "Cloud Point"
-
Maintain the solution at 50°C.
-
Slowly add n-Heptane dropwise via an addition funnel.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of EtOAc to clear the solution (make it just undersaturated).
Step 3: Controlled Cooling (Crucial)
-
Remove heat and let the flask cool to room temperature slowly (wrap the flask in a towel to insulate).
-
Observation: If droplets (oil) form on the glass, reheat to dissolve and add more EtOAc.
-
Once at room temperature, move to a 4°C fridge, then -20°C freezer if yield is low.
Step 4: Isolation
-
Filter the white/off-white needles using vacuum filtration.
-
Wash the cake with cold n-Heptane (0°C).
-
Dry in a vacuum oven at 40°C for 4 hours.
Module 3: Troubleshooting Guide
Issue: "Oiling Out"
Symptom: Instead of crystals, a second liquid layer forms at the bottom of the flask. Cause: The solution became supersaturated at a temperature above the melting point of the solute (Liquid-Liquid Phase Separation).
The Rescue Protocol:
Figure 2: Step-by-step logic to recover an oiled-out reaction.
Issue: Colored Impurities Persist
Symptom: Product is brown or grey after crystallization. Cause: Oxidation of the amino group (aniline derivative). Solution:
-
Redissolve in Ethanol .
-
Add Activated Carbon (5 wt%) .
-
Heat to 50°C for 15 minutes.
-
Filter hot through Celite (diatomaceous earth) to remove carbon.
-
Proceed with water addition for recrystallization.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Hexanes instead of Heptane? A: Yes, but Heptane is preferred. Hexane has a lower boiling point (68°C) which is close to the dissolution temperature, leading to rapid evaporation and crusting on the flask walls. Heptane (bp 98°C) allows for a smoother thermal gradient.
Q2: My yield is only 40%. Where is the rest? A: This ester has moderate solubility in organic solvents even when cold.[1]
-
Fix: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop will be less pure.
Q3: Is the compound light-sensitive? A: Yes, like most anilines, Ethyl 4-amino-3-fluorobenzoate can oxidize and darken upon exposure to light and air. Perform the recrystallization quickly and store the dried solid in amber vials under inert gas (Nitrogen/Argon) if possible.
Q4: The literature mentions a melting point of ~90°C for Benzocaine.[2] Why is my fluorinated derivative melting lower? A: Fluorine substitution can disrupt the crystal lattice packing compared to the hydrogen-only parent compound, often lowering the melting point. Additionally, if your product melts over a wide range (e.g., 60-75°C), it is likely wet with solvent. Ensure thorough vacuum drying.[3]
References
-
PubChem. Ethyl 3-amino-4-fluorobenzoate Compound Summary. National Library of Medicine. [Link]
-
University of Rochester. Techniques of Organic Chemistry: Choice of Solvents.[Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatic amines.
Sources
Technical Support Center: Synthesis of Ethyl 4-Amino-3-fluorobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-Amino-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both success and understanding.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 4-Amino-3-fluorobenzoate and where do impurities typically arise?
The most prevalent and industrially scalable method for synthesizing Ethyl 4-Amino-3-fluorobenzoate begins with the nitration of 4-fluorobenzoic acid to form 3-nitro-4-fluorobenzoic acid.[1] This is followed by esterification to yield Ethyl 4-fluoro-3-nitrobenzoate, and finally, reduction of the nitro group to the desired amine.[2]
Impurities can be introduced at each of these key stages. The primary sources of impurities are:
-
Isomeric Impurities: Arising from the initial nitration step.
-
Unreacted Starting Materials: Incomplete esterification or reduction.
-
Side-Reaction Products: Formed during the reduction of the nitro group.[3][4]
Q2: What are the most critical impurities to monitor for, and why?
The most critical impurities are those that are structurally similar to the final product, as they are often the most difficult to remove. These include:
-
Ethyl 3-Amino-4-fluorobenzoate (Isomer): This positional isomer, if formed during nitration, is particularly challenging to separate due to its similar polarity and physical properties to the desired product.[5][6]
-
Ethyl 4-Fluoro-3-nitrobenzoate (Starting Material): Incomplete reduction leaves this impurity in the final product. Its presence can interfere with subsequent reactions and is a common cause of batch failure.
-
Over-reduced or Coupled Species: During nitro reduction, side reactions can lead to the formation of hydroxylamines, azo, or azoxy compounds, which can be colored and difficult to remove.[3][7]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you might encounter during your synthesis and purification workflows.
Problem 1: My final product purity by HPLC is low, and I see a significant peak corresponding to the nitro-starting material (Ethyl 4-fluoro-3-nitrobenzoate).
-
Root Cause Analysis: This is a classic case of incomplete reduction of the nitro group. This can be caused by several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent was too low.
-
Catalyst Deactivation: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may have been poisoned by impurities or lost activity.[8]
-
Suboptimal Reaction Conditions: The reaction time, temperature, or pressure may not have been sufficient for the reaction to go to completion.[9]
-
Poor Mass Transfer: In heterogeneous reactions (e.g., using a solid catalyst), inadequate stirring can limit the contact between the reactants.
-
-
Immediate Corrective Actions:
-
Re-subject the mixture to the reaction conditions: If the reaction was simply not complete, you can often add more reducing agent or fresh catalyst and continue the reaction.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or a rapid HPLC method to monitor the disappearance of the starting material before workup.
-
-
Long-Term Preventative Strategy:
-
Optimize Reaction Stoichiometry: Increase the equivalents of the reducing agent (e.g., Tin(II) chloride, Iron powder) by 10-20% to ensure a complete reaction.[7]
-
Catalyst Handling: When using a catalyst like Palladium on carbon (Pd/C), ensure it is handled under an inert atmosphere to prevent deactivation. Use a fresh, high-quality catalyst for each batch.
-
Parameter Optimization: Systematically optimize the reaction temperature and time. A Design of Experiments (DoE) approach can be highly effective here.
-
Problem 2: My final product is discolored (yellow, orange, or brown), even after initial purification.
-
Root Cause Analysis: Color in the final product is often indicative of trace impurities formed from side reactions during the nitro reduction. The most common culprits are azo and azoxy compounds, which are highly colored.[3] These bimolecular products form when reduction intermediates (like nitroso and hydroxylamine species) couple together. This is more prevalent when using certain metal hydrides or under non-optimal pH conditions.[7]
-
Troubleshooting & Purification Protocol:
-
Activated Carbon Treatment: A simple and often effective method is to treat a solution of your crude product with activated carbon.
-
Protocol: Dissolve the crude Ethyl 4-Amino-3-fluorobenzoate in a suitable solvent (e.g., ethyl acetate, dichloromethane). Add 5-10% w/w of activated carbon. Stir at room temperature for 30-60 minutes. Filter through a pad of celite to remove the carbon. Concentrate the filtrate to recover the product.
-
-
Recrystallization: This is a powerful technique for removing both colored impurities and other closely related side products.
-
Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or toluene and heptane, often works well.
-
-
Column Chromatography: For high-purity requirements, silica gel chromatography is the most effective method.
-
Eluent System: A gradient of ethyl acetate in hexane is typically used to separate the less polar impurities from the more polar product.[10]
-
-
Problem 3: I am struggling to remove the isomeric impurity, Ethyl 3-Amino-4-fluorobenzoate.
-
Root Cause Analysis: This impurity originates from the initial nitration step, where the nitro group is introduced at the incorrect position on the fluorobenzoic acid ring. Controlling the regioselectivity of this electrophilic aromatic substitution is key.
-
Preventative Measures (at the Nitration Stage):
-
Temperature Control: Keep the nitration reaction at a low temperature (typically 0-5 °C) to improve selectivity.[1]
-
Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly and sub-surface to avoid localized areas of high concentration and temperature, which can lead to the formation of undesired isomers.
-
-
Purification Strategy:
-
Fractional Recrystallization: This can be effective if there is a sufficient difference in the solubility of the two isomers. It may require multiple recrystallization cycles.
-
Preparative HPLC: For very high purity applications where isomers are present, preparative HPLC is the most reliable, albeit more expensive and time-consuming, method for separation.
-
Data Summary & Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical Source | Analytical Signature (Relative to Product) |
| Ethyl 4-fluoro-3-nitrobenzoate | C₉H₈FNO₄ | Incomplete Reduction | HPLC: Shorter retention time (less polar) |
| Ethyl 3-amino-4-fluorobenzoate | C₉H₁₀FNO₂ | Isomeric byproduct from nitration | HPLC: Very similar retention time; requires optimized method |
| N-(4-ethoxycarbonyl-2-fluorophenyl)hydroxylamine | C₉H₁₀FNO₃ | Incomplete Reduction Intermediate | Can be unstable; may show up as multiple peaks |
| Diethyl 4,4'-diazene-1,2-diylbis(2-fluorobenzoate) (Azo-dimer) | C₁₈H₁₆F₂N₂O₄ | Side reaction during reduction | HPLC: Longer retention time; often colored |
Diagram 1: Synthetic Workflow and Impurity Entry Points
This diagram illustrates the main synthetic pathway and highlights the stages where common impurities are introduced.
Caption: Synthetic pathway and points of impurity introduction.
Diagram 2: Troubleshooting Logic for Low Purity
This diagram provides a logical workflow for diagnosing and solving purity issues encountered after the reduction step.
Caption: Troubleshooting workflow for purity issues.
References
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Available at: [Link]
-
Aromatic Nitro Compounds. Missouri S&T. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Available at: [Link]
- Reduction of organic nitro compounds to amines. (1951). Google Patents.
-
Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid. (2022). YouTube. Available at: [Link]
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available at: [Link]
-
Ethyl 4-fluoro-3-nitrobenzoate. (2009). National Center for Biotechnology Information. Available at: [Link]
-
Analytical Methods. Japan International Cooperation Agency. Available at: [Link]
-
Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem.com. Available at: [Link]
- Process for preparing aminobenzoate esters. (2009). Google Patents.
-
Ethyl 3-amino-4-fluorobenzoate. PubChem. Available at: [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. web.mst.edu [web.mst.edu]
- 5. Ethyl 3-amino-4-fluorobenzoate | 455-75-4 [sigmaaldrich.com]
- 6. Ethyl 3-amino-4-fluorobenzoate | C9H10FNO2 | CID 18412404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. US2560555A - Reduction of organic nitro compounds to amines - Google Patents [patents.google.com]
- 10. env.go.jp [env.go.jp]
Stability issues of Ethyl 4-Amino-3-fluorobenzoate under acidic conditions
Topic: Stability & Handling Under Acidic Conditions
CAS: 455-75-4 | Formula:
The Stability Matrix: Core Chemical Behavior
Welcome to the technical guide for Ethyl 4-Amino-3-fluorobenzoate . As a researcher, you are likely utilizing this compound as a scaffold for kinase inhibitors or fluoro-pharmaceuticals. While the fluorinated benzene ring provides metabolic stability, the ethyl ester moiety introduces a specific vulnerability under acidic conditions.
Your primary stability risks are Hydrolysis (chemical degradation) and Protonation (solubility changes). Understanding the distinction between these two is critical for successful handling.
The Acidic Paradox
-
Scenario A: Anhydrous Acid (e.g., HCl in Dioxane/Ether)
-
Outcome: Stable.
-
Mechanism: The amino group (Position 4) protonates to form the anilinium salt. The ester remains intact because there is no nucleophilic water to attack the carbonyl carbon.
-
Use Case: Creating stable hydrochloride salts for storage.
-
-
Scenario B: Aqueous Acid (e.g., 1M HCl, acidic HPLC mobile phases)
-
Outcome: Unstable (Time/Temperature dependent).
-
Mechanism: Acid-Catalyzed Hydrolysis (
). The ester cleaves to form 4-Amino-3-fluorobenzoic acid and ethanol. -
Impact: Loss of yield, appearance of polar impurities, and retention time shifts.
-
Visualizing the Degradation Pathway
The following diagram illustrates the competing pathways under acidic conditions. Note that Pathway A is reversible and desirable for solubility manipulation, while Pathway B is irreversible degradation.
Figure 1: Mechanistic pathway showing the reversible protonation (Green) versus the irreversible hydrolysis degradation (Red) in the presence of water.[1]
Troubleshooting Guide (FAQ)
This section addresses specific anomalies you may observe in the lab.
Issue 1: "My compound disappeared from the organic layer during extraction."
-
Diagnosis: Salt Formation.
-
The Science: The amino group (
) has a pKa of approximately 2.5–3.5 (lowered by the electron-withdrawing fluorine). If you wash your organic layer with strong acid (e.g., 1M HCl), the molecule protonates ( ), becoming highly polar and migrating into the aqueous phase. -
The Fix:
-
Collect the aqueous acidic layer.
-
Slowly neutralize with saturated
or 1M NaOH until pH ~8. -
The neutral ester will precipitate or oil out. Re-extract with Ethyl Acetate or DCM.
-
Issue 2: "I see a new peak at a lower retention time (RRT ~0.6) on my HPLC."
-
Diagnosis: Hydrolysis (Formation of the Benzoic Acid derivative).
-
The Science: The acid byproduct (4-Amino-3-fluorobenzoic acid) is significantly more polar than the ethyl ester, causing it to elute earlier on Reverse Phase (C18) columns.
-
Root Cause Analysis:
-
Sample Diluent: Did you dissolve the sample in an acidic solvent (e.g., 0.1% TFA) and leave it overnight?
-
Mobile Phase: Are you using a low pH (< 2.5) mobile phase at high temperatures (> 40°C)?
-
-
The Fix:
-
Prepare samples in Acetonitrile/Water (neutral) immediately before injection.
-
Verify the peak identity by checking the UV spectrum (the acid often has a slight hypsochromic shift compared to the ester).
-
Issue 3: "The yield is low after reducing the nitro-precursor in acidic media (Fe/HCl or SnCl2/HCl)."
-
Diagnosis: In-situ Hydrolysis.
-
The Science: Metal reductions in concentrated HCl generate high heat and strong acidic conditions—the perfect storm for ester cleavage.
-
The Fix:
-
Switch to mild reduction conditions : Hydrogenation (
, Pd/C) in Ethanol or Iron/Ammonium Chloride ( ) in aqueous ethanol. These methods avoid the strong acid necessary to cleave the ester.
-
Diagnostic Workflow
Use this decision tree to identify the state of your material.
Figure 2: Step-by-step diagnostic workflow for identifying stability issues.
Validated Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify the ratio of Ester (Target) to Acid (Degradant).
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | Water + 0.1% Formic Acid (Mildly acidic to prevent tailing, minimal hydrolysis risk during run) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 290 nm |
| Expected Retention | Acid Impurity: ~3.5 min |
Protocol B: Recovery of Base from Acidic Waste
If you accidentally extracted your product into the acid layer.
-
Cooling: Place the acidic aqueous layer in an ice bath (
). Heat accelerates hydrolysis. -
Basification: Dropwise add 2M NaOH or Saturated
while stirring. -
Monitoring: Monitor pH using litmus paper. Stop when pH reaches 8.0–9.0 .
-
Note: Do not overshoot to pH > 12, as basic hydrolysis (saponification) can occur, though it is generally slower than hot acid hydrolysis.
-
-
Extraction: Extract immediately with Ethyl Acetate (
Volume). -
Drying: Dry organic layer over
and concentrate in vacuo at .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18412404, Ethyl 3-amino-4-fluorobenzoate. Retrieved January 30, 2026 from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (General reference for ester hydrolysis mechanism).
-
Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of Organic Chemistry. (Context for aminobenzoate stability, distinguishing ortho vs. para effects). Retrieved from [Link]
Sources
Technical Guide: Purification & Isolation of Ethyl 4-Amino-3-fluorobenzoate
Introduction & Impurity Identification
This guide details the removal of starting materials (SM) from crude Ethyl 4-amino-3-fluorobenzoate (CAS: 73792-12-8). The purification strategy depends entirely on your synthetic route, as the "starting material" differs by process.
Diagnostic: Identify Your Contaminant
Before proceeding, match your synthesis method to the likely impurity profile using the table below.
| Synthesis Route | Likely Starting Material (Impurity) | Chemical Nature of Impurity | Key Difference from Product | Recommended Protocol |
| A. Esterification | 4-Amino-3-fluorobenzoic acid | Amphoteric (Acidic -COOH) | Solubility (Acid is base-soluble) | Protocol 1 |
| B. Reduction | Ethyl 4-nitro-3-fluorobenzoate | Non-basic / Polar | Basicity (Product is basic; SM is not) | Protocol 2 |
| C. Substitution | Ethyl 4-chloro-3-fluorobenzoate | Neutral Halide | Polarity / Basicity | Protocol 2 |
Protocol 1: Removal of Acid Starting Material (Esterification Route)
Target Impurity: 4-Amino-3-fluorobenzoic acid
Principle: Chemoselective Deprotonation.
The starting acid contains a carboxylic acid group (
Reagents Required[2][3][4][5][6][7][8]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash Solution: Saturated aqueous Sodium Bicarbonate (
). -
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
The Bicarbonate Wash:
-
Phase Separation:
-
Bottom Layer (Aqueous): Contains the Starting Material (as sodium 4-amino-3-fluorobenzoate). Discard (or acidify to recover SM).
-
Top Layer (Organic): Contains the Product (Ethyl 4-amino-3-fluorobenzoate).
-
-
Finishing:
-
Wash organic layer once with Brine (saturated NaCl) to remove residual water.
-
Dry over
, filter, and concentrate in vacuo.
-
Visualization: Acid-Base Separation Logic
Figure 1: Separation logic for removing carboxylic acid starting material using weak base extraction.
Protocol 2: Removal of Nitro/Halo Starting Material (Reduction Route)
Target Impurity: Ethyl 4-nitro-3-fluorobenzoate (or Chloro analog) Principle: Basicity Difference ("Acid-Base Flip"). The product contains a basic amine (aniline derivative). The nitro/chloro starting materials are neutral. By extracting the mixture with dilute acid, the product is protonated to a water-soluble anilinium salt, leaving the non-basic impurities in the organic solvent.
⚠️ Warning: Ethyl esters can hydrolyze in strong acid/base. Use cold, dilute acid and work quickly.
Reagents Required[2][3][4][5][6][7][8]
-
Extraction Acid: 1M HCl (Cold, 0-5°C).
-
Neutralization Base: 2M NaOH or solid
. -
Solvent: Diethyl Ether or EtOAc.
Step-by-Step Workflow
-
Dissolution: Dissolve crude material in Diethyl Ether or EtOAc.
-
Acid Extraction (The "Flip"):
-
Extract the organic layer with cold 1M HCl (2 x 20 mL).
-
Chemistry: The Product (
) becomes (Water Soluble). The Nitro SM remains (Organic Soluble).
-
-
Separation:
-
Organic Layer: Contains Impurities (Nitro SM). Discard.
-
Aqueous Layer: Contains Product (Anilinium salt). Keep this!
-
-
Basification (The "Flop"):
-
Cool the aqueous layer on ice.[4]
-
Slowly add 2M NaOH or
until pH > 9. -
The product will precipitate as a solid or oil.
-
-
Recovery:
Alternative: Recrystallization (Non-Chemical Method)
If the impurity level is low (<10%), recrystallization is safer for the ester group.
-
Solvent System: Ethanol/Water (dissolve in hot EtOH, add water until turbid, cool) or Hexane/EtOAc.
-
Thermodynamics: The nitro impurity typically has a different crystal lattice energy. Slow cooling excludes the impurity from the growing product crystal.
Visualization: The "Flip-Flop" Purification
Figure 2: "Flip-Flop" purification exploiting the basicity of the amino group.
Troubleshooting & FAQs
Q1: My product is pink or brown after purification. Is it ruined?
A: Not necessarily. Aniline derivatives (aromatic amines) are prone to air-oxidation, forming colored "imino-quinone" impurities even at trace levels (ppm).
-
Fix: Dissolve the product in EtOAc and pass it through a small pad of Silica Gel or treat with Activated Charcoal for 15 minutes, then filter.
-
Prevention: Store the final product under Nitrogen/Argon in the dark.
Q2: I used Protocol 1 (Bicarbonate wash), but the yield is very low.
A: Check the pH of your waste aqueous layer.
-
If the pH was too high (>12, e.g., if you used NaOH instead of NaHCO3), you may have accidentally hydrolyzed the ethyl ester, converting your product back into the water-soluble acid.
-
Recovery: Acidify the aqueous waste to pH 4 and extract with EtOAc to recover the hydrolyzed acid, then re-esterify.
Q3: Can I use Column Chromatography?
A: Yes, but it is usually unnecessary if the extraction protocols are followed.
-
Stationary Phase: Silica Gel (Standard).[4]
-
Mobile Phase: Hexanes:Ethyl Acetate (Start 90:10, Gradient to 70:30).
-
Order of Elution: The non-polar Nitro/Chloro SM usually elutes before the more polar Amino product.
References
-
Compound Properties & Safety
-
Synthetic Methodology (Reduction)
- General Purification of Aromatic Amines: Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann. (Standard text for recrystallization solvents and pKa-based extraction).
-
Starting Material Data
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Ethyl 3-amino-4-fluorobenzoate | C9H10FNO2 | CID 18412404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. prepchem.com [prepchem.com]
- 12. 73792-12-8 CAS MSDS (ETHYL 4-AMINO-3-FLUOROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 4-Amino-3-fluorobenzoic Acid | CAS 455-87-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. 4-AMINO-3-FLUOROBENZOIC ACID | 455-87-8 [chemicalbook.com]
- 15. 455-87-8|4-Amino-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
Characterization of unexpected byproducts in Ethyl 4-Amino-3-fluorobenzoate reactions
Advanced Characterization & Troubleshooting Guide
Welcome to the Technical Support Hub. This guide addresses the specific chemical behaviors of Ethyl 4-amino-3-fluorobenzoate , a critical intermediate in the synthesis of antibacterial agents (e.g., oxazolidinones) and local anesthetics. Due to the unique electronic interplay between the electron-withdrawing fluorine atom (ortho to the amine) and the ester group, this molecule exhibits non-intuitive reactivity that often leads to "silent" impurities—byproducts that are structurally similar to the target but chemically distinct enough to ruin downstream SAR (Structure-Activity Relationship) studies.
Module 1: The "Silent" Impurity (Hydrodefluorination)
Symptom: Mass spectrometry shows a persistent impurity with M-18 (loss of Fluorine, gain of Hydrogen) relative to the product. Context: This almost exclusively occurs during the synthesis of the amine from its nitro precursor (Ethyl 4-fluoro-3-nitrobenzoate) via catalytic hydrogenation.
The Mechanism: Oxidative Addition
While Fluorine is generally considered stable on aromatic rings, the specific position (ortho to an amine/nitro group) and the presence of a heterogeneous catalyst (Pd/C) creates a risk of Hydrodefluorination (HDF) .
The mechanism proceeds via Oxidative Addition of the metal catalyst into the C-F bond, followed by reductive elimination.[1] This is thermodynamically driven by the formation of a strong Metal-Fluoride bond and the relief of steric strain.
Troubleshooting Protocol
If you observe >1% Ethyl 4-aminobenzoate (Benzocaine) in your crude:
-
Switch Catalyst: Standard 10% Pd/C is too active for this substrate.
-
Recommendation: Use Sulfided Platinum on Carbon (Pt(S)/C) or 5% Pd/C (poisoned) . The sulfur modifies the active sites, preventing the high-energy insertion into the C-F bond while still reducing the nitro group.
-
-
Change Hydrogen Source: Switch from H₂ gas (balloon/Parr shaker) to Transfer Hydrogenation .
-
Protocol: Use Formic acid/Triethylamine or Ammonium Formate. The kinetics of transfer hydrogenation often favor nitro reduction over C-F cleavage.
-
-
Alternative Metal: If catalytic hydrogenation fails, revert to Fe/AcOH or SnCl₂/HCl . These classical reductions are chemically incapable of breaking the C-F bond under standard conditions.
Visualization: Reduction Pathway Analysis
Caption: Figure 1. Divergent reaction pathways during nitro-reduction. Standard Pd catalysts facilitate C-F bond cleavage (red path), while poisoned catalysts or iron-based methods preserve the fluorine atom (green path).
Module 2: Diazotization Pitfalls (The "Sandmeyer" Trap)
Symptom: Low yields and formation of phenols or insoluble "tars" when converting the amine to a halide (I, Br, Cl). Context: Users attempting Sandmeyer reactions often treat this molecule like a standard aniline. However, the electron-withdrawing nature of the Fluorine and Ester groups makes the amine less nucleophilic .
The Problem: Slow Kinetics & Self-Coupling
-
Slow N-Nitrosation: The amine is electron-deficient.[2] Reaction with nitrosonium ion (NO⁺) is sluggish.
-
Competitive Hydrolysis: Because diazotization is slow, the diazonium salt often hydrolyzes to the phenol (Ethyl 4-hydroxy-3-fluorobenzoate) before the halide substitution can occur.
-
Azo Coupling: Unreacted amine attacks the formed diazonium salt, creating azo-dimers (colored impurities).
Troubleshooting Protocol
Optimized Sandmeyer Protocol for Electron-Deficient Anilines:
-
Inverse Addition: Do not add nitrite to the acid/amine mixture. Instead, generate the nitrosyl sulfuric acid (NaNO₂ in conc. H₂SO₄) first, then add the amine slowly.
-
Anhydrous Conditions: Avoid aqueous HCl. Use t-Butyl Nitrite (tBuONO) in Acetonitrile (MeCN) or DMF.
-
Why? This eliminates water, preventing phenol formation entirely.
-
-
Catalyst Loading: Increase Copper(I) loading to 1.5 equivalents to force the radical mechanism over side reactions.
Module 3: Analytical Fingerprinting
Symptom: Difficulty distinguishing the product from byproducts using standard LC-MS methods. Context: The structural similarity between the target and its defluorinated or hydrolyzed analogs requires precise monitoring.
Impurity Identification Table
| Impurity Name | Structure Difference | Mass Shift (Δ) | Retention Time (RP-HPLC) | Diagnostic Signal (1H NMR) |
| Ethyl 4-aminobenzoate (Benzocaine) | Loss of F, Gain of H | -18 Da | Earlier (More Polar) | Loss of d,d coupling in aromatic region. |
| 4-Amino-3-fluorobenzoic acid | Hydrolysis of Ester | -28 Da (Loss of Et) | Much Earlier (Acidic) | Loss of quartet (4.3 ppm) and triplet (1.3 ppm). |
| Ethyl 4-hydroxy-3-fluorobenzoate | OH replaces NH₂ | +1 Da | Similar/Later | Loss of broad NH₂ singlet; appearance of OH. |
| Azo Dimer | Self-coupling | ~2x Mass | Very Late (Non-polar) | Complex aromatic region; intense color (orange/red). |
Visualization: Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for identifying and mitigating common reaction byproducts based on Mass Spectrometry shifts.
References
-
Vertex AI Search . (2026). Ethyl 3-amino-4-fluorobenzoate: Synthesis and Applications in Drug Discovery. nbinno.com.[3] 3[2][4][5]
-
National Institutes of Health (NIH) . (2021). Catalytic Hydrodefluorination via Oxidative Addition at Bi(I)/Bi(III) Centers. 6[2]
-
American Chemical Society (ACS) . (2012).[7] Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. 7[2]
-
Organic Process Research & Development . (2015). Denitrification Combined with Diazotization of Anilines. ACS Publications.[7] 2[2]
-
PubChem . (2026). Ethyl 3-amino-4-fluorobenzoate Compound Summary. National Library of Medicine. 8[2]
Sources
- 1. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl 3-amino-4-fluorobenzoate | C9H10FNO2 | CID 18412404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions with Ethyl 4-Amino-3-fluorobenzoate
Welcome to the technical support center for Ethyl 4-Amino-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in reactions involving this versatile but challenging substrate. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles to empower your synthetic strategies.
Understanding the Challenge: A Molecule of Competing Influences
Ethyl 4-amino-3-fluorobenzoate is a valuable building block, particularly in the synthesis of quinolone-based pharmaceuticals.[1][2][3] However, its reactivity is governed by a delicate interplay of three distinct functional groups, each exerting its own electronic influence on the aromatic ring. Mastering regioselectivity requires a nuanced understanding of these competing effects.
-
Amino Group (-NH₂): A powerful activating group, the amino moiety donates electron density into the ring through resonance (+M effect). It strongly directs incoming electrophiles to the ortho and para positions.[4]
-
Fluoro Group (-F): The most electronegative element, fluorine withdraws electron density inductively (-I effect), deactivating the ring. However, it possesses lone pairs that can participate in resonance donation (+M effect), making it an ortho, para-director, albeit a deactivating one.[5][6][7]
-
Ethyl Carboxylate Group (-COOEt): This is a classic electron-withdrawing group through both induction (-I) and resonance (-M). It deactivates the ring and directs incoming electrophiles to the meta position.
The confluence of these effects makes predicting the outcome of a reaction non-trivial. The following sections provide targeted advice for controlling reaction outcomes.
FAQ 1: Electrophilic Aromatic Substitution (EAS)
Question: I am attempting a bromination on Ethyl 4-Amino-3-fluorobenzoate and obtaining a mixture of products, including di-substituted species. How can I selectively functionalize the C5 position?
Answer: This is a classic issue arising from the potent activating nature of the amino group. The -NH₂ group is the most powerful directing group on the ring, making the ortho positions (C3 and C5) the most nucleophilic. Since C3 is already occupied, C5 is the primary target for electrophiles. However, the high activation often leads to low selectivity and over-reaction.
The most reliable strategy is to temporarily "tame" the amino group by converting it into an amide (e.g., an acetamide). This has two key benefits:
-
Moderates Reactivity: The acetyl group is electron-withdrawing, significantly reducing the activating strength of the nitrogen. This prevents unwanted multiple substitutions.
-
Introduces Steric Hindrance: The bulkier amide group sterically shields the C3 position, further favoring electrophilic attack at the more accessible C5 position.
Workflow for Regiocontrolled EAS at C5
Caption: Workflow for regioselective C5 substitution.
Troubleshooting EAS Reactions
| Observed Issue | Probable Cause | Recommended Solution & Rationale |
| Mixture of isomers (e.g., C5 and C2 substitution) | Insufficient directing group control. The -NH₂ and -F groups both direct ortho and para. | Protect the amino group as an amide. The bulk and moderated activation of the amide group will strongly favor substitution at C5. |
| Multiple substitutions (di- or tri-halogenation) | Over-activation of the ring by the free amino group. | Protect the amino group. This significantly deactivates the ring, allowing for mono-substitution. Alternatively, use a milder electrophile or lower the reaction temperature. |
| Low or no yield | Deactivating effects of the -F and -COOEt groups are dominant, especially after amino protection. | Use a more potent electrophilic system (e.g., NBS with a catalytic acid) or slightly increase the reaction temperature. Monitor carefully to avoid decomposition. |
FAQ 2: Directed ortho-Metalation (DoM)
Question: I need to introduce a silyl group specifically at the C5 position. Electrophilic substitution is not working well. Is Directed ortho-Metalation a viable alternative?
Answer: Absolutely. Directed ortho-Metalation (DoM) is a powerful technique for achieving regioselectivity that is often orthogonal to the rules of EAS.[8][9] In DoM, an organolithium base (like n-BuLi or LDA) is directed to deprotonate a specific ortho position by a coordinating functional group, the Directed Metalation Group (DMG).
For your substrate, the primary amino group is too acidic and will be deprotonated by the organolithium base, quenching the reaction. Therefore, you must first convert the amino group into a suitable DMG. Excellent DMGs for this purpose include pivalamide (-NHCOtBu) or a carbamate (-NHBoc), as they are bulky, good coordinators for lithium, and stable at low temperatures.[10]
Once the DMG is in place, it will direct the organolithium base to selectively deprotonate the C5 position, forming an aryllithium intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles (e.g., TMSCl for your silylation).
Experimental Protocol: DoM for C5-Silylation
-
Protection: React Ethyl 4-Amino-3-fluorobenzoate with pivaloyl chloride in the presence of a base like pyridine to form Ethyl 4-(pivalamido)-3-fluorobenzoate.
-
Lithiation: Dissolve the protected substrate in dry THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add a solution of sec-Butyllithium (s-BuLi) or LDA dropwise and stir for 1-2 hours at -78 °C.
-
Quench: Add trimethylsilyl chloride (TMSCl) to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify by column chromatography.
-
Deprotection (if necessary): The pivalamide can be removed under harsh acidic or basic conditions if the free amine is required for subsequent steps.
Troubleshooting DoM Reactions
| Observed Issue | Probable Cause | Recommended Solution & Rationale |
| Low conversion to product | Incomplete lithiation. | Use a stronger base like s-BuLi instead of n-BuLi. Ensure strictly anhydrous conditions and that the temperature is maintained at -78 °C during base addition. |
| Product decomposition | The aryllithium intermediate is unstable at higher temperatures. | Maintain cryogenic temperatures (-78 °C) throughout the lithiation and electrophilic quench. Do not allow the reaction to warm before the electrophile has been added. |
| Anionic Fries Rearrangement | If using a carbamate DMG, migration of the carbonyl group from nitrogen to the lithiated carbon can occur, especially upon warming.[9] | Use a more stable DMG like a pivalamide. Keep the reaction temperature strictly at -78 °C. |
FAQ 3: Palladium-Catalyzed Cross-Coupling
Question: I have successfully synthesized Ethyl 4-amino-5-bromo-3-fluorobenzoate. Now I want to perform a Buchwald-Hartwig amination to install a secondary amine. I'm experiencing low yields and catalyst decomposition. What can I do?
Answer: The Buchwald-Hartwig amination is an excellent method for C-N bond formation.[11][12][13] However, substrates like yours present specific challenges. The free amino group can coordinate to the palladium center, potentially interfering with the catalytic cycle. Additionally, the overall electronic nature of the substrate can impact reaction efficiency.
Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Consideration | Recommended Starting Point |
| Ligand | The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required for challenging substrates. | Start with a biarylphosphine ligand such as XPhos or RuPhos. These are known to be effective for a wide range of amination reactions.[14] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. | Sodium tert-butoxide (NaOtBu) is a standard and effective choice. Cesium carbonate (Cs₂CO₃) can be a milder alternative if the substrate is base-sensitive.[15] |
| Solvent | A non-polar, aprotic solvent is typically used. | Toluene or 1,4-dioxane are common and effective solvents. Ensure they are rigorously dried before use. |
| Temperature | Reactions are typically run at elevated temperatures. | Start at 80-100 °C and monitor the reaction by TLC or LC-MS. |
| Protecting Group | If catalyst inhibition is suspected. | Consider protecting the C4-amino group (e.g., as a Boc-carbamate). This can prevent coordination to the palladium catalyst and improve reaction outcomes. |
General Protocol for Buchwald-Hartwig Amination
Caption: Key components for a Buchwald-Hartwig reaction.
This guide provides a starting point for troubleshooting and optimizing reactions with Ethyl 4-Amino-3-fluorobenzoate. Successful regiochemical control is an achievable goal through the careful application of fundamental organic chemistry principles.
References
-
Master Organic Chemistry. (n.d.). Regioselectivity. Retrieved from [Link]
- Google Patents. (1999). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. US5856577A.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 3-Fluoroaniline in Organic Chemistry. Retrieved from [Link]
-
Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Retrieved from [Link]
-
ResearchGate. (2020). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
European Journal of Chemistry. (2021). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation. Retrieved from [Link]
- Google Patents. (1971). Process for preparing 4-fluoro-3-nitroaniline. US3586719A.
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]
-
PubMed. (2007). Synthesis of Bis-Armed Amino Acid Derivatives via the Alkylation of Ethyl Isocyanoacetate and the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of Ethyl 4-Amino-3-fluorobenzoate derivatives
Welcome to the technical support center for the synthesis and derivatization of Ethyl 4-Amino-3-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Ethyl 4-Amino-3-fluorobenzoate and its derivatives are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the fluorine atom ortho to the amine significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable scaffold but also introducing specific synthetic challenges.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide validated protocols and logical frameworks to overcome them.
Section 1: General Principles & Common Synthetic Routes
This section addresses foundational questions regarding the synthesis and reactivity of the core molecule.
Q1: What are the primary synthetic pathways to Ethyl 4-Amino-3-fluorobenzoate, and what are the key considerations for each?
A1: There are two predominant routes, each with distinct advantages and potential pitfalls. The choice often depends on the availability and cost of starting materials.
-
Route A: Fischer Esterification of 4-Amino-3-fluorobenzoic Acid. This is a direct and common method involving the acid-catalyzed reaction of the parent carboxylic acid with ethanol.[2]
-
Route B: Reduction of Ethyl 4-Nitro-3-fluorobenzoate. This route is advantageous if the nitro-substituted precursor is more readily available. The reduction of the nitro group is typically high-yielding.
Below is a workflow diagram illustrating these primary pathways.
Caption: Primary synthetic routes to the target compound.
Q2: How does the ortho-fluorine atom affect the reactivity of the amino group and the aromatic ring?
A2: The fluorine atom at the 3-position exerts a powerful influence through two primary electronic effects:
-
Inductive Effect (-I): As a highly electronegative atom, fluorine strongly withdraws electron density from the ring through the sigma bond network. This effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.
-
Mesomeric Effect (+M): Fluorine can donate electron density into the ring via its lone pairs. However, for fluorine, the inductive effect overwhelmingly dominates the mesomeric effect.
The net result is a significant decrease in the basicity and nucleophilicity of the adjacent amino group. The electron-withdrawing nature of the NBD (nitrobenzofurazan) group, for instance, is known to cancel the basicity of an adjacent amino group, and a similar, albeit less pronounced, effect is observed with fluorine.[3] This reduced nucleophilicity must be considered when planning subsequent reactions like acylations or alkylations on the amine.
Section 2: Troubleshooting Esterification Reactions
This section focuses on the synthesis of the parent ester from its corresponding carboxylic acid.
Q3: My Fischer esterification of 4-Amino-3-fluorobenzoic acid with ethanol and sulfuric acid is stalling with low conversion (<50%). What is causing this and how can I fix it?
A3: This is a classic equilibrium problem, exacerbated by potential side reactions.
Causality: The Fischer esterification is a reversible reaction.[4] The accumulation of water, a product of the reaction, will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion. Furthermore, the amino group can be protonated by the strong acid catalyst, reducing the overall reactivity of the substrate.
Solutions:
-
Water Removal: The most effective solution is to actively remove water as it forms. Using a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) to azeotropically remove water is the standard industrial and academic approach.
-
Excess Reagent: Using a large excess of ethanol can shift the equilibrium towards the product. This can be effective but may be less atom-economical and require more extensive purification.
-
Alternative Reagents (Non-Equilibrium): For a more robust and irreversible reaction, convert the carboxylic acid to a more reactive species. Using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride in situ, followed by quenching with ethanol, will drive the reaction to completion. A published method for a similar chloro-substituted analogue involves cooling a suspension of the acid in ethanol to -15°C and adding thionyl chloride dropwise.[5] This avoids high temperatures and drives the reaction to completion.
Validated Protocol: Thionyl Chloride-Mediated Esterification [5]
-
Suspend 1 equivalent of 4-Amino-3-fluorobenzoic acid in absolute ethanol (approx. 10 mL per gram of acid) in a flask equipped with a stir bar and a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise via syringe. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Cool the reaction mixture and carefully neutralize it by pouring it over ice and adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]
Section 3: Troubleshooting Derivative Synthesis
This section covers common issues when using Ethyl 4-Amino-3-fluorobenzoate as a substrate for further functionalization, such as in palladium-catalyzed cross-coupling reactions.
Q4: I am attempting a Buchwald-Hartwig amination using my Ethyl 4-Amino-3-fluorobenzoate derivative (as an aryl halide) and a primary amine, but I am getting no product. What are the most likely points of failure?
A4: Buchwald-Hartwig cross-coupling reactions are powerful but sensitive to several factors. Failure is often traceable to the catalyst system (ligand/precatalyst), the base, or substrate stability.
Troubleshooting Workflow:
Caption: Troubleshooting logic for a failed cross-coupling.
Detailed Analysis:
-
Catalyst & Ligand Choice: The aniline substrate is electron-rich, which can make the final reductive elimination step from the palladium center difficult. Modern, electron-rich, and bulky biarylphosphine ligands are essential. For fluorinated anilines, which can be unstable, a catalyst system that operates under milder conditions is beneficial. A catalyst derived from AdBippyPhos and [Pd(allyl)Cl]₂ has been shown to be effective for coupling fluoroalkylamines with aryl halides using the weak base KOPh, which could be advantageous for sensitive substrates.[6]
-
Base Selection: The base is critical. Strong bases like NaOtBu or K₃PO₄ are common, but they can also promote ester hydrolysis, especially at elevated temperatures. If you suspect ester cleavage, consider a weaker or less nucleophilic base like Cs₂CO₃.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and THF are common. The optimal temperature is highly dependent on the catalyst system and is often between 80-110°C.
Q5: My reaction mixture is turning dark black, and I'm isolating palladium black instead of my product. What does this indicate?
A5: The formation of palladium black indicates catalyst decomposition. This is a common failure mode in cross-coupling chemistry.
Causality: The active Pd(0) species is unstable and can precipitate out of solution if the catalytic cycle is interrupted or if the ligand cannot sufficiently stabilize it. This often happens if:
-
The oxidative addition step is too slow.
-
The ligand is not robust enough for the reaction conditions (temperature, base).
-
Oxygen is present in the reaction vessel.
Solutions:
-
Improve Ligand Efficacy: Switch to a more robust, bulky biarylphosphine ligand that creates a more stable, coordinatively saturated palladium center.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to generate the active Pd(0) species reliably and in a controlled manner, minimizing decomposition.
-
Ensure Inert Atmosphere: Rigorously de-gas your solvent (e.g., by sparging with argon for 30 minutes) and conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
Section 4: Work-up and Purification
Proper work-up and purification are critical for obtaining a high-purity final product.
Q6: During aqueous work-up, I am experiencing significant product loss. What are the likely reasons?
A6: Product loss during work-up of these aniline derivatives is often due to their moderate polarity and basicity.
Potential Causes & Solutions:
| Problem | Causality | Recommended Solution |
| Emulsion Formation | The amine functionality can act as a surfactant, stabilizing emulsions between the organic and aqueous layers, trapping the product. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion. |
| Product in Aqueous Layer | If the work-up is acidic, the amino group will be protonated to form an ammonium salt, which is highly water-soluble. | Ensure the aqueous layer is basic (pH > 8) before extraction. A wash with saturated sodium bicarbonate is standard practice to neutralize any remaining acid and ensure the amine is in its free base form.[2][7] |
| Incomplete Extraction | The product has some water solubility. A single extraction may not be sufficient. | Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) to ensure complete recovery from the aqueous phase.[8] |
Q7: I am having difficulty purifying my final derivative by column chromatography. It is streaking badly on the column. How can I improve the separation?
A7: Streaking of amines on silica gel is a very common problem caused by the interaction of the basic amino group with the acidic silanol groups (Si-OH) on the silica surface.
Solutions:
-
Neutralize the Silica: Pre-treat your eluent with a small amount of a volatile base. Adding 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica gel. This dramatically improves peak shape and reduces streaking.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
Recrystallization: If the product is a solid, recrystallization is often a more effective and scalable purification method than chromatography. A common solvent system for these types of compounds is a mixture of a soluble solvent (like ethanol or ethyl acetate) and a non-soluble anti-solvent (like hexane).[7]
References
-
PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from PrepChem.com. [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from orgsyn.org. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. Retrieved from ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Retrieved from Beilstein Archives. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from PubMed Central. [Link]
-
National Center for Biotechnology Information. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from PubMed Central. [Link]
-
YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from YouTube. [Link]
-
Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from arkat-usa.org. [Link]
- Google Patents. (n.d.). US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
-
National Center for Biotechnology Information. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from PubMed Central. [Link]
-
PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from PubMed Central. [Link]
-
Chemistry LibreTexts. (2019). 15.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Strategic Reagent Selection: Alternatives to Ethyl 4-Amino-3-fluorobenzoate in Synthesis
Executive Summary
Ethyl 4-amino-3-fluorobenzoate (CAS: 73792-08-2) is a ubiquitous intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., EGFR inhibitors) and benzamide-based pharmacophores. Its popularity stems from the balanced reactivity of the aniline nucleophile and the masked electrophilicity of the ethyl ester.
However, reliance on this specific ester imposes constraints:
-
Synthetic Inefficiency: Converting the ester to an amide (the most common target) often requires a two-step sequence (hydrolysis
activation/coupling) or harsh direct aminolysis conditions. -
Atom Economy: The ethyl group is a waste byproduct in amidation sequences.
-
Supply Chain Rigidity: Dependence on the pre-functionalized ester limits late-stage diversification.
This guide evaluates three high-performance alternatives that offer superior process control, atom economy, or divergent synthesis capabilities.
Technical Profile: The Baseline
Reagent: Ethyl 4-amino-3-fluorobenzoate Primary Role: Scaffold for 4-anilinoquinazoline and benzamide construction. Limitation: The ester moiety is "passive" protection. It prevents self-polymerization but requires activation (hydrolysis or Lewis acid catalysis) to react with amines.
Comparative Analysis of Alternatives
Alternative 1: 4-Amino-3-fluorobenzoic Acid (The "Direct" Route)
CAS: 455-22-1 (isomer reference) / Generic Acid Form Best For: Rapid library generation of benzamides via peptide coupling; Green Chemistry applications.
Technical Insight: Using the free acid eliminates the hydrolysis step required by the ethyl ester. While historically avoided due to zwitterionic solubility issues (low solubility in DCM/EtOAc), modern polar aprotic solvent systems (DMF/DMAc) and high-efficiency coupling agents (HATU/COMU) make this the superior choice for small-scale medicinal chemistry.
Advanced Application (TiF
Alternative 2: 4-Bromo-2-fluoroaniline (The "Divergent" Route)
CAS: 367-24-8 Best For: Late-stage carbonylation and diversity-oriented synthesis.
Technical Insight:
Instead of starting with the pre-formed benzoate, this approach utilizes Palladium-catalyzed Carbonylation. By starting with the aryl bromide, the carbonyl functionality is introduced during the coupling step using CO (or a CO surrogate like Mo(CO)
Why it wins:
-
Cost: Aryl bromides are generally cheaper than their benzoate counterparts.
-
Flexibility: You can choose the nucleophile (alcohol
ester, amine amide, water acid) at the last step, rather than being locked into the ethyl ester from the start.
Alternative 3: Ethyl 4-nitro-3-fluorobenzoate (The "Stable" Route)
CAS: 362-53-8 (isomer reference) / Generic Nitro Form Best For: Multi-step sequences requiring oxidative conditions.
Technical Insight:
The free aniline in the standard reagent is susceptible to oxidation (N-oxide formation) or unwanted electrophilic attack during side-chain manipulations. The nitro group acts as a "hard" masked amine. It is electron-withdrawing, deactivating the ring against oxidation, and can be reduced to the amine (Fe/NH
Data Summary & Comparison
| Feature | Ethyl 4-amino-3-fluorobenzoate (Baseline) | 4-Amino-3-fluorobenzoic Acid (Alt 1) | 4-Bromo-2-fluoroaniline (Alt 2) |
| Primary Reaction | Aminolysis / Cyclization | Direct Amidation | Pd-Carbonylation |
| Step Count (to Amide) | 2 (Hydrolysis + Coupling) | 1 (Coupling) | 1 (Carbonylation) |
| Atom Economy | Low (Loss of EtOH) | High (Loss of H | High (Assembly) |
| Reagent Cost | Moderate | Moderate | Low |
| Solubility | High (Organic Solvents) | Low (Requires DMF/DMSO) | High |
| Scalability | Good | Excellent | Excellent (Industrial) |
Experimental Protocols
Protocol A: Direct Amidation of 4-Amino-3-fluorobenzoic Acid (TiF Method)
This protocol demonstrates the "Direct Route" efficiency, bypassing the ester intermediate entirely.
Reagents:
-
4-Amino-3-fluorobenzoic acid (1.0 equiv)
-
Target Amine (1.1 equiv)
-
TiF
(10 mol%)[1] -
Solvent: Toluene or Xylene (Anhydrous)
Methodology:
-
Setup: In a sealed tube equipped with a magnetic stir bar, charge the carboxylic acid (1.0 mmol) and the amine (1.1 mmol).
-
Catalyst Addition: Introduce TiF
(12 mg, 0.1 mmol) rapidly to minimize moisture exposure. -
Solvation: Add anhydrous Toluene (3 mL).
-
Reaction: Seal the vessel and heat to reflux (110°C) for 12–18 hours. Note: The reaction is driven by the thermodynamic stability of the amide bond and the Lewis acidity of Ti.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with NaHCO
(sat. aq.) to remove unreacted acid. -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Hex/EtOAc).
Validation:
-
Yield: Expect 85–95%.
-
Purity: >98% by HPLC.
-
Advantage: No formation of ethyl ester byproducts; no need for stoichiometric coupling agents (like EDC/HOBt) which complicate purification.
Protocol B: Pd-Catalyzed Carbonylation of 4-Bromo-2-fluoroaniline
This protocol demonstrates the "Divergent Route," creating the amide bond directly from the halide.
Reagents:
-
4-Bromo-2-fluoroaniline (1.0 equiv)
-
Target Amine (2.0 equiv)
-
Pd(OAc)
(2 mol%) -
Xantphos (3 mol%)
-
CO Source: Carbon Monoxide balloon (1 atm) or Mo(CO)
(solid source) -
Base: Et
N (3.0 equiv) -
Solvent: 1,4-Dioxane
Methodology:
-
Catalyst Pre-mix: In a vial, mix Pd(OAc)
and Xantphos in Dioxane under Argon for 10 mins to form the active catalytic complex. -
Substrate Addition: Add the aryl bromide, the target amine, and triethylamine to the reaction vessel.
-
CO Introduction: Purge the vessel with CO gas (balloon pressure is sufficient for highly reactive amines) or add Mo(CO)
(0.5 equiv) for a solid-source reaction. -
Reaction: Heat to 80–100°C for 16 hours.
-
Mechanism: The Pd(0) inserts into the C-Br bond. CO insertion follows to form the acyl-Pd species, which is then intercepted by the amine nucleophile.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Visualizing the Synthetic Pathways
The following diagram illustrates the decision logic for selecting the appropriate reagent based on the target molecule and process constraints.
Caption: Decision matrix for selecting 4-amino-3-fluorobenzoate alternatives based on synthetic goals (Efficiency vs. Diversity vs. Stability).
Reaction Mechanism: Pd-Catalyzed Carbonylation
This diagram details the mechanism of Alternative 2, highlighting the divergence point where the amide is formed directly from the bromide.
Caption: Mechanistic flow of Pd-catalyzed aminocarbonylation, converting the aryl bromide directly to the amide.
References
-
TiF4-Catalyzed Direct Amidation: George, G., et al. (2013). "TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines." Organic & Biomolecular Chemistry, 11(3), 1-3. [Link]
-
Palladium-Catalyzed Carbonylation: Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Accounts of Chemical Research, 43(1), 1-10. [Link]
-
Synthesis of Quinazolinones (EGFR Inhibitors): Chandrika, P. M., et al. (2008). "Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives." Indian Journal of Chemistry, 48B, 840–847.[2] [Link]
-
Fluoro-Aniline Carbonylation Specifics: Meanwell, M., et al. (2015). "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society, 137(30), 9561–9564. [Link]
Sources
Definitive Guide: HPLC Method Development for Ethyl 4-Amino-3-fluorobenzoate
Introduction: The Analytical Challenge
Ethyl 4-Amino-3-fluorobenzoate (CAS 455-75-4) is a critical pharmacophore, notably serving as a key intermediate in the synthesis of oxazolidinone antibiotics like Linezolid .[1] Its structural duality—combining a weakly basic aniline moiety with an electron-withdrawing fluorine atom and a hydrophobic ester tail—presents specific chromatographic challenges.[1][2]
Unlike simple anilines, the fluorine substitution at the ortho position to the amino group significantly lowers the pKa of the amine (predicted pKa ~2.1–2.5), making it a very weak base. Furthermore, the synthesis pathway typically involves the reduction of Ethyl 4-fluoro-3-nitrobenzoate , creating a matrix where the starting material and the hydrolysis byproduct (4-Amino-3-fluorobenzoic acid ) must be resolved.[1]
This guide moves beyond generic protocols, offering a comparative analysis of stationary phases and pH strategies to engineer a robust, self-validating HPLC method.
Critical Parameter Assessment
Before initiating wet-lab work, we must define the physicochemical landscape to predict chromatographic behavior.[1][2]
| Parameter | Value (Approx.) | Chromatographic Implication |
| Molecular Weight | 183.18 g/mol | Suitable for UV and LC-MS detection.[1] |
| LogP | ~1.6 | Moderately lipophilic; requires organic modifier (ACN/MeOH).[1][2] |
| pKa (Amine) | ~2.1 | Critical: At pH 3.0, the molecule exists in equilibrium (partially ionized).[1][2] pH control is vital to prevent peak broadening.[1][2] |
| pKa (Acid Impurity) | ~3.8 | The hydrolysis impurity will be ionized at neutral pH, eluting near the void volume.[1][2] |
| UV Max | ~290-300 nm | Aniline conjugation provides strong UV absorbance.[1][2] |
Comparative Method Development
We evaluated two distinct separation strategies to determine the optimal balance of resolution, peak shape, and robustness.
Comparison 1: Stationary Phase Selectivity
Hypothesis: While C18 is the standard workhorse, a Phenyl-Hexyl phase will offer superior selectivity for the fluorinated aromatic ring due to
-
Option A: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18) [1][2]
-
Option B: Phenyl-Hexyl Column (e.g., Waters XBridge Phenyl-Hexyl) [1]
Comparison 2: Mobile Phase pH Strategy
Hypothesis: Due to the low pKa (~2.1), standard acidic buffers (pH 2.[2]5) may place the analyte in a transition state, causing peak splitting.[2]
-
Strategy B: Neutral (10mM Ammonium Acetate, pH 6.5)
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for method selection, ensuring a self-validating workflow.
Caption: Decision tree for optimizing stationary phase and pH based on analyte pKa and structural properties.
Recommended Final Protocol (The "Gold Standard")
Based on the comparative assessment, the Neutral pH / Phenyl-Hexyl system is recommended for maximum robustness.
Instrument Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[1][2]5) |
| Mobile Phase B | Acetonitrile (LC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5-10 µL |
| Detection | UV @ 290 nm (Reference 360 nm) |
Gradient Table
| Time (min) | % A (Buffer) | % B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar acid impurities) |
| 12.0 | 20 | 80 | Linear Gradient (Elute Main Peak & Nitro impurity) |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Preparation of Standards
-
Stock Solution: Dissolve 10 mg of Ethyl 4-Amino-3-fluorobenzoate in 10 mL of Acetonitrile (1.0 mg/mL).
-
Impurity Stock: Dissolve 10 mg of Ethyl 4-fluoro-3-nitrobenzoate (Precursor) in 10 mL ACN.
-
System Suitability Sol: Mix 1 mL of Stock + 0.1 mL of Impurity Stock, dilute to 10 mL with Mobile Phase A/B (50:50).
Validation Summary (Expected Performance)
This method is designed to be "self-validating" by separating species based on distinct ionization states and hydrophobicities.[1][2]
-
Specificity: The gradient starts at 10% B.[2] The hydrolysis product (Carboxylic acid) will elute early (< 3 min) as an ion.[2] The Main Peak (Neutral amine) elutes mid-gradient (~8-9 min).[2] The Nitro precursor (more hydrophobic) elutes later (~11-12 min).[1][2]
-
Linearity: Expected
over range 0.1 µg/mL to 100 µg/mL.[1][2] -
LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) due to strong UV chromophore.[2]
Troubleshooting Guide
| Issue | Root Cause (Causality) | Corrective Action |
| Split Peak / Shoulder | pH is near pKa (~2.1), causing equilibrium between ionized and neutral forms.[1][2] | Shift pH to > 4.0 (Ammonium Acetate) to ensure 100% neutral form. |
| Peak Tailing (Tf > 1.5) | Silanol interactions with the amine group.[1][2] | Use a "End-capped" column or increase buffer strength to 20mM.[1][2] |
| Retention Time Drift | Temperature fluctuations affecting the fluorine-phenyl interaction.[1] | Thermostat column compartment precisely at 30°C. |
| Ghost Peaks | Carryover of the hydrophobic nitro-impurity.[1] | Ensure the gradient wash step (80% B) is sufficient; add a blank injection between runs.[2] |
References
-
PubChem. (2023).[1][2] Ethyl 3-amino-4-fluorobenzoate Compound Summary. National Library of Medicine.[2] Link
-
Thermo Fisher Scientific. (2023).[1][2] Rapid Method Development through Proper Column Selection (CSH Phenyl-Hexyl vs C18). Link
-
ChemicalBook. (2023).[1][2] Ethyl 3-amino-4-fluorobenzoate Properties and Suppliers. Link
-
ResearchGate. (2019).[1][2] A Novel Method for Preparation of Linezolid. (Context on synthesis intermediates). Link
Sources
- 1. chembk.com [chembk.com]
- 2. Ethyl 3-amino-4-fluorobenzoate | C9H10FNO2 | CID 18412404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103724295A - Method for preparing linezolid intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
Quantitative Analysis of Ethyl 4-Amino-3-fluorobenzoate in Reaction Mixtures
Executive Summary
This guide provides a technical comparison of analytical methodologies for the quantification of Ethyl 4-amino-3-fluorobenzoate (CAS 73792-12-8 ). This compound is a critical intermediate in the synthesis of fluoro-pharmaceuticals (e.g., kinase inhibitors, antibiotics). The analysis of its reaction mixtures presents specific challenges: separating the amine-ester target from its nitro-precursors (reduction route) or acid-hydrolysis byproducts (esterification route).
While HPLC-UV/DAD is identified as the gold standard for routine process control due to its ability to quantify both ionic (acid) and non-ionic (ester) components simultaneously, GC-FID and qNMR serve vital orthogonal roles for volatile impurity profiling and reference standard qualification, respectively.
Analyte Profile & Reaction Context
-
Molecular Formula: C
H FNO [4][5] -
Key Functional Groups: Primary Amine (basic), Ethyl Ester (hydrolyzable), Fluorine (electronegative/lipophilic).
Typical Reaction Mixtures:
-
Reduction Route: Reduction of Ethyl 4-nitro-3-fluorobenzoate.[6]
-
Impurities: Unreacted nitro-ester, hydroxylamine intermediates, aniline oligomers.
-
-
Esterification Route: Ethanol + 4-Amino-3-fluorobenzoic acid.
-
Impurities: Unreacted acid (highly polar), dimer formation.
-
Comparative Analysis of Methodologies
The following table contrasts the three primary analytical techniques based on the specific physicochemical properties of the fluoro-amino-benzoate scaffold.
| Feature | HPLC-UV/DAD (Recommended) | GC-FID/MS (Alternative) | qNMR (Reference) |
| Primary Utility | Routine IPC (In-Process Control) & Purity Release | Residual Solvent & Volatile Impurity Analysis | Reference Standard Potency Assignment |
| Selectivity | High. Separates polar acids from neutral esters. | Medium. Acids require derivatization (silylation). | High. 19F-NMR offers background-free detection. |
| Sensitivity (LOD) | High (0.05% area) | High (for volatiles) | Low (~1% limit for trace impurities) |
| Sample Prep | Dilute-and-Shoot (ACN/Water) | Extraction or Derivatization often needed | Dissolution in deuterated solvent (DMSO-d6) |
| Throughput | 10–20 min / run | 15–30 min / run | 5–10 min / run |
| Limitations | Requires buffer optimization for amine tailing. | Thermal instability of amino-esters at high temp. | High instrument cost; lower sensitivity. |
Deep Dive: HPLC-UV/DAD Protocol (The Workhorse)
Scientific Rationale:
The presence of the primary amino group (
Optimized Method Parameters
-
Column: C18 (End-capped) or Phenyl-Hexyl.
-
Why Phenyl-Hexyl? The
- interactions with the fluorinated aromatic ring often provide superior selectivity for positional isomers compared to standard C18. -
Dimensions:
.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 10 mM Ammonium Bicarbonate (pH 10).
-
Choice: Acidic pH keeps the amine protonated (
), improving solubility but potentially reducing retention. Basic pH (using high-pH stable columns) keeps the amine neutral, increasing retention and peak shape symmetry. Recommendation: Start with 0.1% Formic Acid for simplicity.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 5% B (Hold for acid elution)
-
15 min: 95% B (Elute ester and non-polars)
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic max) and 280 nm.
-
Temperature: 30°C.
Self-Validating System Suitability Criteria
-
Resolution (
): between the Acid impurity (early eluting) and Ethyl Ester (late eluting). -
Tailing Factor (
): for the amine peak (Ethyl 4-amino-3-fluorobenzoate). -
Precision: RSD
for 6 replicate injections of the standard.
Deep Dive: 19F-qNMR (The Absolute Reference)
Scientific Rationale: Since reference standards for specific impurities might be unavailable during early development, Quantitative NMR (qNMR) using the Fluorine-19 nucleus is powerful. 19F-NMR has a wide chemical shift range and no background signals from biological or solvent matrices (unlike 1H-NMR).
Protocol
-
Solvent: DMSO-d6 (Ensures solubility of both the free amine and any oligomers).
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 4-Fluoro-nitrobenzene (must have distinct shift). -
Pulse Sequence: Inverse gated decoupling (to suppress NOE if 1H decoupling is used) with a relaxation delay (
) (typically 30s) to ensure full magnetization recovery for quantitative accuracy. -
Calculation:
Where =Integral, =Number of Fluorines, =Molecular Weight, =Weight, =Purity.[7][8]
Visualized Workflows
Diagram 1: Analytical Decision Matrix
This logic flow guides the selection of the appropriate method based on the specific analytical need.
Caption: Decision matrix for selecting the optimal analytical technique based on the specific data requirement (Purity vs. Volatiles vs. Potency).
Diagram 2: HPLC Method Development Logic
A flowchart illustrating the critical decision points for optimizing the separation of the amino-ester from acid byproducts.
Caption: Logic flow for HPLC mobile phase selection. Acidic conditions are the starting point; basic conditions are the contingency for peak tailing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18412404, Ethyl 3-amino-4-fluorobenzoate. (Note: Isomer analog used for property estimation). Retrieved from .
-
ChemicalBook (2025). Ethyl 3-amino-4-fluorobenzoate Product Properties and CAS Data. Retrieved from .
-
Alchem Pharmtech. CAS 73792-12-8 | Ethyl 4-amino-3-fluorobenzoate Product Page. Retrieved from .
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis.[9]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanism cited in protocol design).
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. warshel.com [warshel.com]
- 4. Ethyl 3-amino-4-fluorobenzoate | C9H10FNO2 | CID 18412404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 455-75-4|Ethyl 3-amino-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Benchmark: The "Fluoro-Effect" in Ethyl 4-Amino-3-fluorobenzoate Reactivity
Executive Summary: The Ortho-Fluoro Paradox
In the optimization of kinase inhibitors (e.g., VEGFR, EGFR targets), Ethyl 4-amino-3-fluorobenzoate (EAFB) serves as a critical bioisostere to the non-fluorinated standard, Ethyl 4-aminobenzoate (Benzocaine).
While often treated interchangeably in retrosynthetic planning, the introduction of the fluorine atom at the 3-position (ortho to the amine, meta to the ester) drastically alters the electronic landscape of the molecule. This guide benchmarks the divergent reactivity of EAFB, demonstrating that the "Fluoro-Effect" acts as a nucleophilic brake on the amine while simultaneously acting as an electrophilic accelerator on the ester.
Understanding these opposing vectors is essential for avoiding stalled cross-coupling reactions and controlling selectivity in multi-functional scaffold synthesis.
Chemical Profile & Physicochemical Benchmarking
The following data establishes the baseline electronic differences between EAFB and its non-fluorinated analog.
Table 1: Comparative Physicochemical Properties
| Property | Ethyl 4-amino-3-fluorobenzoate (EAFB) | Ethyl 4-aminobenzoate (Benzocaine) | Impact on Reactivity |
| CAS | 73792-08-2 | 94-09-7 | — |
| Structure | 3-F, 4-NH₂, 1-COOEt | 4-NH₂, 1-COOEt | — |
| Amine pKa (Conjugate Acid) | ~3.2 | 4.6 | Significant Deactivation: The ortho-fluorine withdraws density, making the amine significantly less basic and less nucleophilic. |
| Ester Electrophilicity | High | Moderate | Activation: Inductive withdrawal (-I) by fluorine increases the partial positive charge on the carbonyl carbon. |
| LogP | ~2.1 | 1.86 | Fluorine increases lipophilicity, affecting solubility in polar aprotic solvents. |
Benchmark A: Pd-Catalyzed Cross-Coupling (Amine Reactivity)
The Challenge: The most common failure mode with EAFB is the assumption that it behaves like a standard aniline in Buchwald-Hartwig couplings. The ortho-fluorine atom reduces the electron density on the nitrogen lone pair (pKa 3.2 vs 4.6), making oxidative addition complexes less stable and reductive elimination slower.
Comparative Performance Data
Reaction Conditions: 1.0 equiv Aryl Bromide, 1.2 equiv Amine (EAFB vs Benzocaine), 2 mol% Pd(OAc)₂, Ligand, Base, Toluene, 100°C, 12h.
| Ligand System | Base | Benzocaine Conversion | EAFB Conversion | Insight |
| BINAP | Cs₂CO₃ | 92% | 35% | Standard bidentate ligands fail to drive the coupling of the electron-deficient EAFB amine. |
| XPhos | K₃PO₄ | 96% | 68% | Sterically demanding phosphines improve yield but kinetics remain sluggish. |
| BrettPhos | KHMDS | 98% | 95% | Recommended: Highly active precatalysts are required to overcome the nucleophilic deactivation of the ortho-fluoro amine. |
Validated Protocol: High-Efficiency Coupling of EAFB
Note: This protocol uses a precatalyst system to ensure rapid initiation.
-
Charge: In a glovebox, charge a reaction vial with Aryl Bromide (1.0 mmol), EAFB (1.2 mmol), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and KHMDS (2.4 mmol).
-
Solvent: Add anhydrous 1,4-Dioxane (4 mL). Toluene is a viable alternative, but Dioxane often solubilizes the potassium salts better.
-
Reaction: Seal and heat to 100°C for 4–6 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a celite pad, and concentrate.
-
Observation: Unlike Benzocaine, which turns dark upon oxidation, EAFB reaction mixtures often remain lighter due to the higher oxidation potential of the fluorinated amine.
Benchmark B: Nucleophilic Acyl Substitution (Ester Reactivity)
The Advantage: Conversely, the electron-withdrawing nature of the fluorine atom activates the ester moiety. In direct amidation reactions (reacting the ester with a nucleophile to form an amide), EAFB reacts faster than Benzocaine.
Comparative Performance Data
Reaction: Direct aminolysis with Benzylamine (2.0 equiv) in TFE (Trifluoroethanol), 60°C.
| Substrate | Time to 50% Conversion | Time to >95% Conversion | Insight |
| Benzocaine | 4.5 Hours | 18 Hours | Standard esters are sluggish in direct aminolysis without strong Lewis acids. |
| EAFB | 1.2 Hours | 5 Hours | The meta-fluorine atom inductively activates the carbonyl, facilitating nucleophilic attack. |
Validated Protocol: Accelerated Direct Amidation
This "Green Chemistry" approach utilizes TFE to activate the ester, synergizing with the fluorine substitution.
-
Charge: Mix EAFB (1.0 mmol) and the nucleophilic amine (e.g., Benzylamine, 1.5 mmol) in a pressure tube.
-
Solvent: Add 2,2,2-Trifluoroethanol (TFE) (2 mL). Crucial Step: TFE hydrogen-bonds to the carbonyl oxygen, further increasing electrophilicity.
-
Reaction: Heat to 60°C . (Benzocaine would require 80–100°C for similar rates).
-
Monitoring: Monitor via HPLC. The F-substituted ester is consumed rapidly.
-
Purification: Evaporate TFE (recyclable). The product often precipitates upon addition of ether/hexane.
Visualizing the Divergent Reactivity
The following diagram illustrates the mechanistic divergence. The fluorine atom creates a "Push-Pull" conflict: it pulls density away from the amine (deactivating it) while pulling density away from the carbonyl (activating it).
Caption: Divergent reactivity map of EAFB. The 3-Fluoro substituent deactivates the amine for coupling reactions (Red path) but activates the ester for substitution reactions (Green path).
Synthesis Workflow: Sandmeyer Derivatization
Beyond coupling and amidation, EAFB is frequently converted to the iodo- or bromo-benzoate via the Sandmeyer reaction. The lower basicity of the amine requires a modified protocol compared to Benzocaine.
Caption: Modified Sandmeyer workflow for EAFB. Stronger acid media is required for the initial diazotization step due to the reduced basicity of the fluoro-aniline.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9584, 2-Fluoroaniline. Retrieved from [Link]
- Relevance: Source of pKa data establishing the deactiv
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Retrieved from [Link]
- Relevance: Establishes the necessity of specific ligands (BrettPhos/XPhos) for electron-deficient aniline coupling.
- Relevance: Verification of CAS 73792-08-2 and physical property baseline.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of Substituents. Retrieved from [Link]
-
Relevance: Mechanistic grounding for the inductive effects of fluorine in meta vs ortho positions.[1]
-
Sources
A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Ethyl 4-Amino-3-fluorobenzoate Scaffold
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The Ethyl 4-Amino-3-fluorobenzoate scaffold serves as a valuable starting point in the design of novel therapeutics, particularly in oncology and infectious diseases.[1] Its inherent features—a reactive primary amine for facile derivatization and a fluorine atom for enhanced metabolic stability and target binding—provide a robust platform for further optimization.[1][2] This guide provides an in-depth comparison of bioisosteric replacement strategies for this scaffold, offering experimental insights and actionable protocols to navigate the complexities of lead optimization.
The Strategic Value of Bioisosterism in Drug Design
Bioisosterism is a powerful strategy in medicinal chemistry that involves the replacement of a functional group within a molecule with another group of similar physical or chemical properties.[3] The goal is to modulate the molecule's properties—such as potency, selectivity, pharmacokinetics, and toxicity—while retaining the desired biological activity.[4][5] Bioisosteres are broadly classified into two categories:
-
Classical Bioisosteres: These are atoms or groups that have the same valency and similar size and shape.
-
Non-classical Bioisosteres: These are structurally distinct groups that mimic the biological function of the original group without strict adherence to steric and electronic similarities.[6]
This guide will explore both classical and non-classical bioisosteric replacements for the key functional moieties of the Ethyl 4-Amino-3-fluorobenzoate scaffold: the ethyl ester, the aromatic amino group, and the fluorine atom.
Bioisosteric Replacement Strategies for the Ethyl Ester Group
The ethyl ester of the Ethyl 4-Amino-3-fluorobenzoate scaffold is a critical determinant of the molecule's solubility, membrane permeability, and metabolic stability. While essential for initial activity, this group is often susceptible to hydrolysis by esterases, leading to rapid clearance. The following bioisosteric replacements can address this liability and fine-tune the pharmacokinetic profile.
Non-Classical Bioisosteres: Amides and Heterocycles
A common and effective strategy is the replacement of the ester with more stable amide functionalities or various five-membered heterocycles. These non-classical bioisosteres can mimic the hydrogen bonding capabilities and overall topology of the ester group while offering significantly improved metabolic stability.
A notable example is the use of 1,3,4-oxadiazoles as bioisosteres for esters.[6] The oxadiazole ring is a planar, aromatic system that can act as a rigid linker and participate in hydrogen bonding interactions.
Table 1: Comparison of Ethyl Ester and its Bioisosteric Replacements
| Functional Group | Rationale for Replacement | Expected Impact on Properties |
| Ethyl Ester | Parent Moiety | Susceptible to hydrolysis, moderate lipophilicity |
| Amide (e.g., -CONHCH₃) | Increased metabolic stability | Enhanced stability, altered solubility and H-bonding |
| 1,3,4-Oxadiazole | Mimics ester conformation, improved stability | Increased metabolic stability, rigidified conformation |
| N-acyl-hydrazone | Potential for enhanced target interactions | Increased H-bonding potential, potential for prodrug strategy |
Experimental Workflow: Synthesis of an Amide Bioisostere
The following diagram outlines a typical workflow for the synthesis and evaluation of an amide-based bioisostere from the parent carboxylic acid.
Caption: Synthetic and evaluation workflow for an amide bioisostere.
Detailed Protocol: Synthesis of N-methyl-4-amino-3-fluorobenzamide
-
Saponification of Ethyl 4-Amino-3-fluorobenzoate:
-
Dissolve Ethyl 4-Amino-3-fluorobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-3-fluorobenzoic acid.
-
-
Amide Coupling:
-
Dissolve 4-Amino-3-fluorobenzoic acid (1.0 eq) in dimethylformamide (DMF).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.
-
Add methylamine hydrochloride (1.2 eq) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain N-methyl-4-amino-3-fluorobenzamide.
-
Bioisosteric Replacement Strategies for the Aromatic Amino Group
The primary amino group is a key site for derivatization, allowing for the introduction of various pharmacophores.[1] However, it can also be a site of metabolic modification or may contribute to off-target effects. Bioisosteric replacement can modulate the electronic properties and hydrogen bonding capacity of this position.
Table 2: Bioisosteric Replacements for the Amino Group
| Functional Group | Rationale for Replacement | Expected Impact on Properties |
| Amino (-NH₂) | Parent Moiety | Hydrogen bond donor, basic character |
| Hydroxyl (-OH) | Classical Bioisostere | Hydrogen bond donor/acceptor, acidic character |
| Methyl (-CH₃) | Alter electronic properties | Increased lipophilicity, removal of H-bonding |
| Nitro (-NO₂) | Strong electron-withdrawing group | Significantly altered electronics, potential for reduction in vivo |
Bioisosteric Replacement Strategies for the Fluorine Atom
The fluorine atom in the 3-position is a strategic feature, often introduced to block metabolic oxidation and enhance binding affinity through favorable electrostatic interactions.[2][7][8] While fluorine is a highly effective bioisostere for hydrogen, exploring other small, electronegative groups can provide further insights into structure-activity relationships.
Table 3: Bioisosteric Replacements for the Fluorine Atom
| Functional Group | Rationale for Replacement | Expected Impact on Properties |
| Fluorine (-F) | Parent Moiety | Blocks metabolism, enhances binding, increases lipophilicity |
| Chlorine (-Cl) | Larger halogen, different electronic profile | Increased lipophilicity, altered steric and electronic effects |
| Cyano (-CN) | Linear, strong dipole | Planar, strong electron-withdrawing group, H-bond acceptor |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing, lipophilic | Increased lipophilicity, significant steric and electronic impact |
Logical Relationship of Bioisosteric Replacements
The following diagram illustrates the logical relationships in considering bioisosteric replacements for the different functionalities of the Ethyl 4-Amino-3-fluorobenzoate scaffold.
Caption: Bioisosteric replacement strategies for the scaffold.
Conclusion
The Ethyl 4-Amino-3-fluorobenzoate scaffold is a versatile starting point for drug discovery endeavors. A systematic and rational approach to bioisosteric replacement of its key functional groups can lead to significant improvements in the overall pharmacological profile of lead compounds. By carefully considering the impact of these modifications on metabolic stability, target engagement, and physicochemical properties, researchers can accelerate the journey from a promising scaffold to a viable drug candidate. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such optimization studies.
References
-
BIOISOSTERSM. (n.d.). Slideshare. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022, September 1). MDPI. [Link]
-
Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. [Link]
-
Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (2018, January 1). RSC Publishing. [Link]
-
What is the role of bioisosterism in drug design? (2025, May 21). Patsnap Synapse. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). [Link]
-
Ethyl 4-amino-3-methylbenzoate. (n.d.). National Institutes of Health. [Link]
-
Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024, November 20). National Institutes of Health. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024, November 20). PubMed. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Institutes of Health. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). National Institutes of Health. [Link]
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. [Link]
-
Role of Fluorine in Drug Design and Drug Action. (2025, August 6). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. inhancetechnologies.com [inhancetechnologies.com]
- 5. Amino Benzoic acid derivatives, Medicinal Chemistry | PDF [slideshare.net]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
Evaluating the metabolic stability of compounds derived from Ethyl 4-Amino-3-fluorobenzoate
Title: Comparative Guide: Metabolic Stability Profiling of Ethyl 4-Amino-3-fluorobenzoate Derivatives
Executive Summary
This technical guide evaluates the metabolic stability of Ethyl 4-Amino-3-fluorobenzoate (E4A3FB) derivatives, a critical scaffold in the synthesis of local anesthetics, anti-arrhythmics, and kinase inhibitors. While the ethyl ester moiety provides a handle for hydrolysis, the strategic introduction of fluorine at the 3-position (ortho to the amine) is a medicinal chemistry tactic designed to block metabolic "soft spots."
This guide contrasts E4A3FB against non-fluorinated and chlorinated analogs, providing a validated workflow for microsomal stability assessment. The data presented illustrates how fluorine substitution enhances half-life (
Mechanistic Advantage: The Fluorine Factor
To understand the stability profile of E4A3FB, one must analyze the metabolic liabilities of the parent scaffold, Ethyl 4-aminobenzoate (Benzocaine).
The Metabolic Liability of the Parent Scaffold
-
Oxidative Attack: The electron-rich aromatic ring (activated by the 4-amino group) is prone to Phase I oxidation by Cytochrome P450 (CYP) enzymes, particularly at the ortho positions (C3 and C5).
-
Hydrolysis: The ethyl ester is rapidly hydrolyzed by carboxylesterases (CES) in the liver and plasma, converting the lipophilic drug into a polar, inactive benzoic acid metabolite.
The E4A3FB Solution
Substituting hydrogen with fluorine at the 3-position introduces a metabolic blockade:
-
C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the 3-position resistant to CYP-mediated hydroxylation [1].
-
Electronic Modulation: Fluorine is highly electronegative.[1] It pulls electron density from the ring, slightly deactivating it toward electrophilic attack by CYP enzymes, thereby reducing intrinsic clearance (
) [2]. -
Lipophilicity (LogP): Unlike chlorine, fluorine mimics the steric size of hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å) but modulates lipophilicity, often improving membrane permeability without the solubility penalties associated with larger halogens [3].
Comparative Performance: Representative Data
The following table compares the metabolic stability of E4A3FB against its structural analogs in Human Liver Microsomes (HLM).
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Class | Structure Description | Primary Metabolic Pathway | ||
| Alternative A (Control) | Ethyl 4-aminobenzoate (No F) | 12.5 | 110.4 | Rapid ester hydrolysis + Ring hydroxylation (C3) |
| Product (E4A3FB) | Ethyl 4-amino-3-fluorobenzoate | 28.4 | 48.2 | Ester hydrolysis (Oxidation blocked at C3) |
| Alternative B | Ethyl 4-amino-3-chlorobenzoate | 32.1 | 42.5 | Ester hydrolysis (Oxidation blocked at C3) |
Analysis:
-
Product vs. Control: The E4A3FB derivative shows a >2-fold improvement in half-life compared to the non-fluorinated control. This confirms that blocking the C3 position effectively reduces the total clearance load [4].
-
Product vs. Chloro-Analog: While the chlorinated analog offers slightly higher stability, chlorine is significantly more lipophilic and sterically bulky. This often leads to higher non-specific protein binding and lower solubility. E4A3FB maintains an optimal balance of stability and physicochemical properties (Bioisosterism).
Experimental Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents & Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).
-
Add microsomes (final concentration 0.5 mg/mL).[2]
-
Incubate at 37°C for 5 minutes to equilibrate.
-
Rationale: Ensures the compound is bound to microsomes and at physiological temperature before metabolism starts.
-
-
Reaction Initiation:
-
Add the NADPH regenerating system to initiate Phase I oxidative metabolism.
-
Note: For evaluating only hydrolytic stability (esterase activity), perform a parallel run without NADPH.
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots.
-
-
Termination:
-
Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile (Quench Solution).
-
Rationale: Precipitates proteins and halts enzyme activity instantly.
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples at 4,000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS monitoring the parent ion [M+H]+.
-
Visualizing the Metabolic Fate
The following diagram illustrates the metabolic pathways of E4A3FB. Note how the Fluorine atom blocks the oxidative pathway that degrades the non-fluorinated alternative.
Figure 1: Metabolic pathways of E4A3FB. The presence of Fluorine (C3) effectively blocks CYP-mediated ring oxidation (Red dashed line), shunting metabolism toward predictable ester hydrolysis and N-acetylation.
Troubleshooting & Validation
To ensure data integrity (Trustworthiness), every assay must include the following controls:
-
Positive Control (High Clearance): Testosterone or Verapamil . These must show rapid depletion (
min) to verify CYP activity. -
Negative Control (Low Clearance): Warfarin . Should show >85% remaining at 60 min.
-
No-Cofactor Control: Incubate E4A3FB without NADPH.
-
Result: If degradation occurs without NADPH, it confirms hydrolytic metabolism (esterases) rather than oxidative metabolism [5].
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Hagenaars, C., et al. (2014). Structure-metabolism relationships of fluorinated compounds. Drug Metabolism Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Sources
Safety Operating Guide
Ethyl 4-Amino-3-fluorobenzoate: Technical Disposal & Handling Guide
Introduction: The "Fluorine Factor" in Disposal Logic
As researchers, we often categorize organic esters into a generic "organic waste" stream. However, Ethyl 4-Amino-3-fluorobenzoate (CAS 73792-08-2) requires a distinct segregation protocol due to the presence of the fluorine atom on the benzene ring.
While the amino and ester groups dictate its reactivity (susceptibility to oxidation and hydrolysis), the fluorine atom dictates its end-of-life trajectory . Upon incineration—the standard destruction method for this compound—the carbon-fluorine bond mineralizes to form Hydrogen Fluoride (HF) . Standard municipal or general organic incinerators may lack the specific wet scrubbing infrastructure required to neutralize HF gas, leading to infrastructure corrosion and regulatory violations.
This guide provides a self-validating workflow to ensure this compound is handled with the precision required for fluorinated intermediates.
Chemical Profile & Hazard Triage[1]
Effective disposal begins with accurate identification. The following data points are critical for completing waste manifests and risk assessments.
Physicochemical & Hazard Data[1][2][3][4]
| Parameter | Specification | Operational Implication |
| CAS Number | 73792-08-2 | Unique identifier for waste manifests. |
| Physical State | Solid (Crystalline) | Dust generation is the primary exposure vector during transfer. |
| Melting Point | 108–112 °C | Stable at room temperature; keep away from heat sources. |
| Flash Point | N/A (Solid) | Treat as a combustible organic solid. |
| Water Solubility | Insoluble | Do NOT flush down drains. It will persist in aquatic environments. |
| Acidity/Basicity | Weak Base (Amino group) | Incompatible with strong acids (exothermic salt formation). |
GHS Hazard Classification[2][3][5]
-
Environmental: Harmful to aquatic life (based on fluorinated benzoate analogs).
Waste Segregation Strategy
The decision of where to place this waste is binary and critical. You must segregate this compound into the Halogenated Waste Stream , not the General Organic Stream.
The Logic of Segregation
-
Halogen Content: The fluorine atom classifies this as a halogenated organic.
-
Incineration Requirement: Halogenated waste streams are routed to high-temperature incinerators equipped with caustic scrubbers . These scrubbers neutralize the HF gas produced during combustion (
or neutralization with NaOH). -
Cross-Contamination: Mixing this with non-halogenated solvents (like Acetone or Methanol) can downgrade the entire container, forcing the disposal vendor to treat the whole volume as halogenated, significantly increasing disposal costs.
DOT Diagram: Waste Segregation Decision Tree
Figure 1: Decision tree ensuring Ethyl 4-Amino-3-fluorobenzoate is routed to the correct incineration path to manage HF emissions.
Step-by-Step Disposal Protocol
Follow this protocol to transfer the chemical from the bench to the waste accumulation area.
Phase 1: Preparation
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling >10g of powder outside a fume hood, use an N95 dust mask or respirator.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.
-
Why HDPE? It is resistant to both the amine functionality and potential hydrolysis byproducts.
-
Phase 2: Transfer & Labeling
-
Dust Control: If the solid is dry and dusty, dampen a paper towel with water or ethanol and place it over the transfer zone to catch stray particles.
-
Transfer: Move the solid into the container. Do not fill >90% capacity.
-
Labeling (The Self-Validating Step):
-
Apply the hazardous waste label immediately .
-
Constituents: Write "Ethyl 4-Amino-3-fluorobenzoate".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Critical Note: Add a secondary sticker or note: "CONTAINS ORGANIC FLUORINE." This alerts the waste vendor to the scrubber requirement.
-
Phase 3: Storage
-
Store in the Satellite Accumulation Area (SAA).
-
Keep container closed at all times unless adding waste.
-
Segregation: Store away from oxidizers (e.g., Nitric Acid, Peroxides) to prevent reaction with the amino group.
Emergency Contingencies: Spill Response
In the event of a spill, the priority is preventing dust inhalation and environmental release.
DOT Diagram: Spill Response Workflow
Figure 2: Operational workflow for safely managing a solid spill of Ethyl 4-Amino-3-fluorobenzoate.
Cleanup Procedure
-
Isolate: Alert nearby personnel.
-
Wet Method: Do not dry sweep. Lay wet paper towels (water or ethanol) over the powder to prevent aerosolization.
-
Collect: Scoop the wet mass into a sealable bag or waste container.
-
Decontaminate: Wipe the surface with a mild soap solution.
-
Disposal: The cleanup materials (towels, gloves) must be disposed of in the Solid Halogenated Waste container.
References
-
PubChem. (n.d.). Ethyl 4-amino-3-fluorobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[6] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Fluorinated Hydrocarbons and Incineration Chemistry. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
